2-Ethoxy-4,6-difluoropyrimidine
Description
Properties
IUPAC Name |
2-ethoxy-4,6-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUAJWRAOSPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452923 | |
| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166524-65-8 | |
| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166524-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166524658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-4,6-difluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethoxy-4,6-difluoropyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2-Ethoxy-4,6-difluoropyrimidine. This fluorinated pyrimidine building block is a versatile synthon extensively used in synthetic organic and medicinal chemistry research.[1] Its utility is derived from the strategic placement of fluorine atoms and an ethoxy group on the pyrimidine ring, creating a highly reactive scaffold for nucleophilic aromatic substitution (SNAr) reactions.[1]
Core Chemical Properties
This compound is a white crystalline solid.[2] It is insoluble in water but soluble in organic solvents such as ethanol and carbon disulfide.[2] The core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 166524-65-8 | [3][4] |
| Molecular Formula | C₆H₆F₂N₂O | [2][3][4] |
| Molecular Weight | 160.12 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | ~70-75 °C | [2] |
| Boiling Point | 207.5 ± 43.0 °C (Predicted) | [5] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [5] |
| InChIKey | SGVUAJWRAOSPNC-UHFFFAOYSA-N | [3] |
| SMILES | CCOC1=NC(=CC(=N1)F)F | [3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and structural elucidation of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.
| ¹H NMR | |
| Assignment | Approximate Chemical Shift (δ, ppm) |
| Pyrimidine-H (C5-H) | ~6.5 - 7.0 (m) |
| OCH₂ | ~4.4 (q, J = 7.1 Hz) |
| CH₃ | ~1.3 - 1.5 (t, J = 7.1 Hz) |
Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Actual values can vary based on solvent and experimental conditions.[1]
| ¹³C NMR | |
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C=N (C2) | ~165 |
| C-F (C4, C6) | ~160 (d, JC-F) |
| C-H (C5) | ~100 |
| OCH₂ | ~65 |
| CH₃ | ~14 |
Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling.[1]
2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) confirms the elemental composition.[1]
| Predicted Mass Spectrometry Data | |
| Adduct | m/z |
| [M+H]⁺ | 161.05210 |
| [M+Na]⁺ | 183.03404 |
| [M-H]⁻ | 159.03754 |
| [M]⁺ | 160.04427 |
Source:[1]
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[1]
| Characteristic IR Absorption Bands | |
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2850-3000 |
| C=N stretch (aromatic) | 1550-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-F stretch | 1000-1400 |
| C-O stretch (ether) | 1050-1150 |
Note: These are general ranges for the indicated functional groups.[1]
Computational Chemistry Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 35.01 Ų |
| logP | 1.1535 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Source:[6]
Synthesis and Experimental Protocols
The synthesis of this compound is typically a multi-step process.[1][7] A common and optimized route starts from urea and involves the formation of key intermediates.[1][7]
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This precursor is synthesized from ethyl isourea sulfate, which is formed from urea and diethyl sulfate.[1][7] The ethyl isourea sulfate is then cyclized with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine.[1] Milder reaction conditions, between 0°C and 30°C, can be employed for the synthesis of the dihydroxy precursor.[1]
-
Chlorination: The 2-ethoxy-4,6-dihydroxypyrimidine is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is typically carried out at an elevated temperature, often in the range of 80–85°C for about 3 hours.[1] This chlorination step can achieve a yield of 90.7% with 98.7% purity.[1]
-
Fluorination: The final step is a nucleophilic fluorination (a Halogen Exchange or Halex reaction) where the dichloro-intermediate is treated with a nucleophilic fluoride source, such as potassium fluoride (KF), to replace the chlorine atoms with fluorine.[1][7] This step can proceed with an 82.7% yield and 99.1% purity.[1] The overall yield for a four-step process starting from urea can be over 61% with a final product purity exceeding 99%.[1]
Reactivity and Applications
The core utility of this compound lies in its reactivity, which makes it a valuable intermediate in medicinal chemistry.[1][4][7]
Nucleophilic Aromatic Substitution (SNAr):
The fluorine atoms at the 4- and 6-positions of the pyrimidine ring are excellent leaving groups.[1] This allows for selective and sequential displacement by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles (e.g., amines, alcohols, thiols).[1] This high reactivity is central to its use in constructing complex and diversely functionalized pyrimidine libraries.[1] These libraries are crucial for developing pharmaceutical candidates, especially kinase inhibitors, as well as anticancer and antiviral agents.[1][4]
Caption: General scheme of SNAr reaction on the pyrimidine core.
This reactivity makes this compound an important intermediate for many drugs, including triazolopyrimidine sulfonamides.[7]
Safety and Handling
This compound is considered a toxic compound and requires careful handling.[2]
-
Precautions for Safe Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8] Work in a well-ventilated area, preferably in a fume hood.[2][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[2][8][9] A face shield may be necessary if there is a risk of splashes.[9]
-
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]
-
Skin Contact: Wash off with soap and plenty of water and consult a physician.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
-
Storage: Store in a dry, well-ventilated area at 2-8°C.[6][8]
-
Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Wear self-contained breathing apparatus if necessary.[8]
-
Disposal: Dispose of the substance and contaminated materials in accordance with applicable laws and good laboratory practices.[8][9] Do not let the product enter drains.[8]
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 166524-65-8,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 166524-65-8 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine (CAS: 166524-65-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Ethoxy-4,6-difluoropyrimidine is a fluorinated pyrimidine derivative that serves as a high-value and versatile building block in synthetic organic and medicinal chemistry.[1] Identified by its CAS number 166524-65-8, this compound's strategic placement of two reactive fluorine atoms and an ethoxy group on the pyrimidine ring makes it a highly sought-after intermediate.[1] The fluorine atoms at the 4- and 6-positions act as excellent leaving groups, facilitating selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of a wide range of pharmaceutical and agricultural compounds, including antiviral, anticancer, and herbicidal agents.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, spectroscopic data, detailed synthetic protocols, and its applications in drug discovery and development.
Physicochemical and Computational Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₂N₂O | [2][3][4] |
| Molecular Weight | 160.12 g/mol | [1][3][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 70-75 °C | [5] |
| Boiling Point | 207.5 ± 43.0 °C (Predicted) | [6] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 79.3 °C | [2] |
| pKa | -5.14 ± 0.30 (Predicted) | [2] |
| LogP | 1.1535 | [4] |
| Topological Polar Surface Area | 35.01 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
| Purity | ≥98% | [4] |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation of this compound. The following tables present characteristic NMR data.
¹H NMR Spectral Data [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH (pyrimidine ring) | 6.5 - 7.5 | m | - |
| OCH₂ | 4.3 - 4.6 | q | 7.1 |
| CH₃ | 1.3 - 1.5 | t | 7.1 |
Note: Data is based on typical values and may vary with solvent and experimental conditions.
¹³C NMR Spectral Data [1]
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C=N (C2) | ~165 |
| C-F (C4, C6) | ~160 (d, JC-F) |
| C-H (C5) | ~100 |
| OCH₂ | ~65 |
| CH₃ | ~14 |
Note: 'd' indicates a doublet due to carbon-fluorine coupling.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the compound's elemental composition and molecular weight.[7]
Synthesis and Experimental Protocols
The most widely reported synthesis of this compound is a multi-step process starting from 2-ethoxy-4,6-dihydroxypyrimidine.[1][8] A more recent, cost-effective method has been developed starting from urea.[9] The key transformations involve chlorination followed by fluorination.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 166524-65-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
2-Ethoxy-4,6-difluoropyrimidine molecular formula
An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a pyrimidine ring substituted with an ethoxy group and two reactive fluorine atoms, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound, with the molecular formula C₆H₆F₂N₂O, is a white crystalline solid.[1] The strategic placement of the two fluorine atoms at the 4- and 6-positions of the pyrimidine ring makes them excellent leaving groups, which is fundamental to the compound's utility in nucleophilic aromatic substitution (SNAr) reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₂N₂O | [1][3][4][5][6] |
| Molecular Weight | 160.12 g/mol | [4][5] |
| CAS Number | 166524-65-8 | [3][4][5] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 207.5 ± 43.0 °C at 760 mmHg | [3][7] |
| Density | 1.283 ± 0.06 g/cm³ | [3][7] |
| Flash Point | 79.286 °C | [3] |
| pKa | -5.14 ± 0.30 (Predicted) | [3][7] |
| LogP | 1.1535 | [4] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | [4] |
| Solubility | Insoluble in water; Soluble in ethanol and carbon disulfide. | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from inexpensive and readily available materials like urea.[8] The general synthetic route involves the formation of a dihydroxy pyrimidine intermediate, followed by chlorination and subsequent fluorination.[2][9]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 2-Ethoxy-4,6-dihydroxypyrimidine
This protocol outlines the chlorination and subsequent fluorination steps, which are crucial for the synthesis.[2][8][9]
Materials:
-
2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Potassium fluoride (KF)
-
1,2-Dichloroethane (or other suitable organic solvent)
-
Acetonitrile
Procedure:
Step 1: Chlorination to form 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)
-
In a reaction vessel, dissolve 1 mole of 2-ethoxy-4,6-dihydroxypyrimidine in a suitable solvent like 1,2-dichloroethane.[9]
-
Slowly add 2.2 moles of phosphorus oxychloride (POCl₃).[9]
-
While stirring, add 2 moles of triethylamine. The temperature should be controlled to not exceed 50°C.[9]
-
Monitor the reaction to completion.
-
Upon completion, the reaction mixture is worked up to isolate the chlorinated intermediate. This step has been reported to achieve a yield of 90.7% with 98.7% purity.[2]
Step 2: Fluorination to form this compound
-
The chlorinated intermediate (2-ethoxy-4,6-dichloropyrimidine) is reacted with a fluorinating agent, such as potassium fluoride (KF).[2][8]
-
The reaction is typically carried out in a suitable solvent at temperatures ranging from 80-120°C for approximately 6 hours.[8]
-
It is crucial to ensure anhydrous conditions as the fluorination reaction is sensitive to moisture.[9]
-
After the reaction, the final product is obtained through separation and purification.[8] This fluorination step can proceed with an 82.7% yield and 99.1% purity.[2]
Applications in Drug Development and Research
This compound serves as a critical intermediate in the pharmaceutical and agricultural industries.[3] It is used in the synthesis of antiviral and anticancer drugs, as well as pesticides and herbicides.[1][3] Its utility stems from its ability to undergo selective and sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.[2]
Caption: Role as an intermediate in synthesizing diverse derivatives.
This versatility makes it an attractive scaffold for Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery.[10]
Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.
Reactivity and Mechanism
The core utility of this compound is derived from the high reactivity of the C-F bonds at positions 4 and 6 towards nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates these positions for nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines.[2]
Safety Information
This compound is considered a toxic compound.[1] Appropriate safety precautions must be taken during handling and storage. This includes avoiding contact with skin and inhalation of its dust or vapor.[1] Operations should be conducted in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and face masks should be worn.[1] It should also be kept away from oxidants and acids.[1]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined synthetic pathway and versatile reactivity make it an indispensable tool for researchers and scientists in the field of drug development. The ability to readily generate diverse molecular architectures from this scaffold continues to drive innovation in the discovery of new therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 7. This compound CAS#: 166524-65-8 [chemicalbook.com]
- 8. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Ethoxy-4,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4,6-difluoropyrimidine is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core functionalized with two fluorine atoms and an ethoxy group, makes it an exceptionally versatile synthon. The electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective and sequential displacement of the fluorine atoms with a variety of nucleophiles.[1] This reactivity is instrumental in the synthesis of complex molecular scaffolds, particularly for the development of kinase inhibitors, anticancer agents, and antiviral compounds.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its physicochemical properties, spectroscopic signature, and synthetic pathway.
Physicochemical and Spectroscopic Data
The structural identity of this compound is confirmed through a combination of physicochemical measurements and spectroscopic analysis. The data presented below has been compiled from various sources and includes both predicted and experimental values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆F₂N₂O | [2][3][4] |
| Molecular Weight | 160.12 g/mol | [1][4] |
| CAS Number | 166524-65-8 | [4] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 207.5 ± 43.0 °C (Predicted) | [2][5] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa | -5.14 ± 0.30 (Predicted) | [2][5] |
| Flash Point | 79.286 °C | [3] |
| Melting Point | ~70-75 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol and carbon disulfide | [2] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~6.8 - 7.0 | m | - | Pyrimidine C5-H |
| ~4.4 - 4.6 | q | 7.1 | -OCH₂CH₃ | |
| ~1.3 - 1.5 | t | 7.1 | -OCH₂CH₃ | |
| ¹³C NMR | ~165 | s | - | C2 (C=N) |
| ~160 | d | JC-F | C4, C6 (C-F) | |
| ~100 | s | - | C5 (C-H) | |
| ~65 | s | - | -OCH₂CH₃ | |
| ~14 | s | - | -OCH₂CH₃ |
Note: NMR data are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet, 's' denotes singlet, and 'd' denotes doublet.[1]
Table 3: Mass Spectrometry Data for this compound
| Adduct | Calculated m/z |
| [M]⁺ | 160.04427 |
| [M+H]⁺ | 161.05210 |
| [M+Na]⁺ | 183.03404 |
| [M-H]⁻ | 159.03754 |
Source: Predicted data from computational models.[1][6]
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2850-3000 |
| C=N stretch (aromatic) | 1550-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-F stretch | 1000-1400 |
| C-O stretch (ether) | 1050-1150 |
Note: These are general ranges for the indicated functional groups.[1]
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic route is outlined below.
Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
A common starting point is the reaction of urea and diethyl sulfate to form an ethyl isourea sulfate intermediate.[1][7] This intermediate is then cyclized with diethyl malonate to produce 2-ethoxy-4,6-dihydroxypyrimidine.[1] Following the cyclization, the reaction mixture is acidified, typically with hydrochloric or acetic acid, to a pH of approximately 4.0.[1] This causes the neutral 2-ethoxy-4,6-dihydroxypyrimidine to crystallize, after which it is isolated by filtration, washed, and dried.[1]
Chlorination and Fluorination
The crucial halogenation steps involve the conversion of the dihydroxy-pyrimidine to the difluoro-pyrimidine.
-
Chlorination: 2-Ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to yield 2-ethoxy-4,6-dichloropyrimidine. This step has been reported to achieve yields as high as 90.7% with 98.7% purity.[1]
-
Fluorination: The dichloro-intermediate undergoes a halogen exchange (Halex) reaction with a nucleophilic fluoride source, typically potassium fluoride (KF), to afford the final product, this compound. This fluorination step can proceed with yields around 82.7% and a purity of 99.1%.[1]
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the structure elucidation of a synthesized compound.
Conclusion
The structure of this compound is well-established through a combination of synthetic protocols and comprehensive spectroscopic analysis. Its unique electronic and steric properties make it a valuable and highly reactive intermediate for the synthesis of a wide range of functionalized pyrimidines. The detailed data and methodologies presented in this guide provide a solid foundation for its application in research and development, particularly in the pursuit of novel therapeutic agents.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 166524-65-8 [amp.chemicalbook.com]
- 6. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2-Ethoxy-4,6-difluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Ethoxy-4,6-difluoropyrimidine (CAS No: 166524-65-8), a key intermediate in medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for its synthesis, and presents logical workflows for its characterization.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₆H₆F₂N₂O and a molecular weight of 160.12 g/mol .[1][2]
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (Pyrimidine ring, H-5) | 6.5 - 7.5 (estimated) | m | - |
| OCH₂ (Ethoxy) | 4.3 - 4.6 | q | 7.1 |
| CH₃ (Ethoxy) | 1.3 - 1.5 | t | 7.1 |
| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| C=N (C2) | ~165 | - |
| C-F (C4, C6) | ~160 | d, J(C-F) |
| C-H (C5) | ~100 | - |
| OCH₂ | ~65 | - |
| CH₃ | ~14 | - |
| Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling. |
Table 3: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M]⁺ | 160.04427 |
| [M+H]⁺ | 161.05210 |
| [M+Na]⁺ | 183.03404 |
| [M-H]⁻ | 159.03754 |
| Source: Predicted data from PubChem.[3] |
Table 4: Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Alkyl) | ~2850 - 3000 |
| C=N Stretch (Pyrimidine Ring) | ~1550 - 1650 |
| C-O Stretch (Ethoxy) | ~1050 - 1250 |
| C-F Stretch | ~1000 - 1100 |
¹⁹F NMR and UV-Vis Spectroscopy
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of chemical intermediates.
Synthesis of this compound
The synthesis is a multi-step process typically starting from 2-ethoxy-4,6-dihydroxypyrimidine.[5]
Step 1: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine
-
In a suitable reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mole equivalent) in an appropriate solvent such as 1,2-dichloroethane (300 mL).[5]
-
Slowly add phosphorus oxychloride (POCl₃, 2.2 mole equivalents).[5]
-
Under stirring, add triethylamine (2 mole equivalents) while maintaining the reaction temperature below 50°C.[5]
-
Heat the mixture to 85°C and maintain for 3 hours.[5]
-
Monitor the reaction's completion using HPLC until the starting material is less than or equal to 0.5%.[5]
-
After completion, cool the mixture to room temperature and carefully quench by adding it to ice water.[5]
-
Separate the organic layer, wash it with brine, dry it, and obtain the product via distillation.[5]
-
Expected Yield: ~90%
-
Purity: ~98.7% (HPLC)[5]
-
Step 2: Fluorination to this compound
-
To a reaction vessel, add potassium fluoride (KF, 2.5 mole equivalents) and a suitable solvent like sulfolane.[6][7]
-
Heat the mixture to 160°C and stir for 1 hour.[5]
-
Add 2-ethoxy-4,6-dichloropyrimidine (1 mole equivalent) and continue stirring at 160°C for 3 hours.[5][6]
-
Monitor the reaction's progress via HPLC until the starting material is less than or equal to 0.5%.[5][7]
-
Distill the product under reduced pressure to isolate the pure this compound.[5][6]
Spectroscopic Analysis Protocols
The following are general protocols that can be adapted for the spectroscopic characterization of this compound.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a standard single-pulse experiment with proton decoupling. A longer relaxation delay (2-5 seconds) may be necessary to observe all carbon signals, including quaternary carbons.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A large spectral width may be necessary for initial acquisition due to the wide chemical shift range of fluorine. The chemical shifts are referenced to an external standard like CFCl₃.[8]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion peak.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound can be a solid at room temperature, it can be prepared as a KBr pellet.[7] Mix a small amount of the finely ground sample with dry potassium bromide and press it into a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Visualized Workflows
The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic characterization.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4,6-difluoropyrimidine from Urea
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the readily available and cost-effective starting material, urea. This document details the multi-step process, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound from urea is a well-established four-step process. The overall strategy involves the initial formation of an isourea intermediate, followed by the construction of the pyrimidine ring. Subsequent halogenation steps then yield the final fluorinated product. The total yield for this entire process has been reported to be over 61%, with a final product purity exceeding 99%.[1]
The key transformations are:
-
O-Alkylation of Urea: Urea is reacted with diethyl sulfate to form the O-ethylisourea sulfate intermediate.
-
Cyclization: The pyrimidine ring is constructed by reacting O-ethylisourea sulfate with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine.
-
Chlorination: The hydroxyl groups on the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2-ethoxy-4,6-dichloropyrimidine.
-
Fluorination: The final step is a halogen exchange (Halex) reaction where the chlorine atoms are substituted with fluorine using a nucleophilic fluoride source, typically potassium fluoride (KF).
Synthetic Workflow
The logical progression of the synthesis from urea to the final product is illustrated below.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of O-Ethylisourea Sulfate
This initial step involves the O-alkylation of urea.
-
Reagents: Urea, Diethyl Sulfate.[2]
-
Molar Ratio: The molar ratio of urea to diethyl sulfate is typically in the range of 1:0.5 to 1:1.5.[2]
-
Procedure: Urea and diethyl sulfate are reacted in an organic solvent. The reaction mixture is heated to a temperature between 60°C and 120°C to facilitate the formation of the O-ethylisourea sulfate intermediate.[2][3]
Step 2: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
This step involves the cyclization of the isourea intermediate with a malonic ester to form the core pyrimidine structure.[1]
-
Reagents: O-ethylisourea sulfate (or O-ethylisourea hydrogen sulfate), diethyl malonate (or dimethyl malonate), a base such as sodium methoxide.[1][2]
-
Molar Ratio: The molar ratio of O-ethylisourea sulfate to diethyl malonate is generally between 1:0.5 and 1:1.5.[2]
-
Protocol 1: A solution of sodium methoxide in methanol is added dropwise to a mixture of O-ethylisourea hydrogen sulfate and dimethyl malonate in anhydrous methanol at a temperature of -1°C to -7°C. The reaction proceeds for several hours, first at 0°C and then at 25°C.[1]
-
Protocol 2: The reaction can also be conducted at a higher temperature range of 60-150°C.[2][3] After the reaction, acidification is performed to precipitate the product.[1] "One-pot" synthesis variations exist for this step to simplify operations and reduce waste.[1]
Step 3: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
The dihydroxy-pyrimidine intermediate is converted to a dichloro-intermediate, which is more reactive for the subsequent fluorination step.
-
Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a base such as triethylamine.[2][3][4]
-
Procedure: 2-Ethoxy-4,6-dihydroxypyrimidine (1 mol) is dissolved in a solvent like 1,2-dichloroethane (300 mL).[2][4] Phosphorus oxychloride (2.2 mol) is slowly added.[2][4] Triethylamine (2 mol) is then added under stirring, ensuring the reaction temperature does not exceed 50°C.[2][4] After the addition is complete, the reaction system is heated to 85°C to drive the reaction to completion.[2]
Step 4: Synthesis of this compound
This final step is a halogen exchange reaction to introduce the fluorine atoms.
-
Reagents: 2-Ethoxy-4,6-dichloropyrimidine, Potassium Fluoride (KF).[1][3]
-
Solvent: A solvent such as Sulfolane is often used.[5]
-
Procedure: A mixture of 2-ethoxy-4,6-dichloropyrimidine and potassium fluoride is prepared in a suitable solvent.[5] The reaction mixture is heated to a temperature between 80°C and 120°C and stirred for approximately 6 hours.[2][3] In some protocols, temperatures can reach up to 160°C for 3 hours, with reaction progress monitored to ensure the starting material is consumed.[5] After completion, the target product is isolated and purified.[2] The fluorination reaction is sensitive to moisture, so anhydrous conditions are critical.[4]
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall process viability. The table below summarizes key quantitative data reported for the synthesis of this compound.
| Step | Reactants | Key Conditions | Yield | Purity | Reference(s) |
| O-Ethylisourea Sulfate Formation | Urea, Diethyl Sulfate | 60-120 °C | - | - | [2][3] |
| Dihydroxy-pyrimidine Formation | O-ethylisourea sulfate, Diethyl malonate | 60-150 °C or -7 to 25 °C with base | - | - | [1][2] |
| Chlorination | 2-Ethoxy-4,6-dihydroxypyrimidine, POCl₃, Triethylamine | ~85 °C | 90.7% | 98.7% | [1] |
| Fluorination | 2-Ethoxy-4,6-dichloropyrimidine, KF | 80-120 °C, 6h | 82.7% | 99.1% | [1][2] |
| Overall Process | Urea to Final Product | Multi-step | > 61% | > 99% | [1] |
| Alternative Chlorination | 2-Ethoxy-4,6-dihydroxypyrimidine, Thionyl chloride | - | > 83% (Total) | - | [1] |
References
2-Ethoxy-4,6-difluoropyrimidine: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-4,6-difluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] Its unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms and an ethoxy group on the pyrimidine core, make it an exceptionally reactive scaffold for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols, quantitative data, and process visualizations to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid at room temperature.[2] Key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 166524-65-8 | [1][3] |
| Molecular Formula | C₆H₆F₂N₂O | [1] |
| Molecular Weight | 160.12 g/mol | [3][4] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 207.5 °C at 760 mmHg | [1] |
| Density | 1.283 g/cm³ | [1] |
| Flash Point | 79.3 °C | [1] |
| InChI Key | SGVUAJWRAOSPNC-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
¹H NMR Spectroscopy: Proton NMR is instrumental in confirming the presence and position of the ethoxy group. The spectrum typically shows a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling.[3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H (C5-H) | 6.5 - 7.5 (estimated) | m | - |
| -OCH₂- | 4.3 - 4.6 | q | 7.1 |
| -CH₃ | 1.3 - 1.5 | t | 7.1 |
| Table 1: ¹H NMR Spectral Data for this compound.[3] Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. Actual chemical shifts can vary based on the solvent used. |
¹³C NMR Spectroscopy: Carbon NMR provides insight into the carbon framework of the molecule. The carbon atoms attached to the electronegative fluorine and oxygen atoms are characteristically shifted downfield.[3]
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C2 (C=N) | ~165 |
| C4, C6 (C-F) | ~160 (doublet, JC-F) |
| C5 (C-H) | ~100 |
| -OCH₂- | ~65 |
| -CH₃ | ~14 |
| Table 2: Approximate ¹³C NMR Spectral Data for this compound.[3] |
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[3]
Synthesis of this compound
The most common and industrially scalable synthesis of this compound is a multi-step process that begins with readily available starting materials.[3][5] The overall pathway involves the formation of a dihydroxy pyrimidine intermediate, followed by chlorination and a final fluorination step.[3][6][7]
Caption: Synthetic pathway for this compound.
A reported four-step process starting from urea achieves a total yield of over 61% with a final product purity exceeding 99%.[3]
| Step | Reaction | Reagents | Reported Yield | Reported Purity |
| 3. Chlorination | Dihydroxy to Dichloro intermediate | POCl₃ | 90.7% | 98.7% |
| 4. Fluorination | Dichloro intermediate to Final Product | KF | 82.7% | 99.1% |
| Table 3: Reported Yields and Purities for Key Synthetic Steps.[3][5] |
Detailed Experimental Protocols
Step 1 & 2: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
This precursor is synthesized from O-ethylisourea sulfate (itself derived from urea and diethyl sulfate) and diethyl malonate through a cyclization reaction.[3][5] The reaction temperature for the cyclization is typically in the range of 60-150 °C.[8] Following cyclization, the resulting monosodium salt is neutralized with an acid, such as hydrochloric or acetic acid, to yield the neutral dihydroxy compound.[3]
Step 3: Chlorination to form 2-Ethoxy-4,6-dichloropyrimidine
This step involves the conversion of the hydroxyl groups to chlorine atoms.
-
Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a base such as triethylamine.[5][8]
-
Procedure: The 2-Ethoxy-4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride. The reaction is typically carried out at an elevated temperature, for instance, in the range of 80–85°C for approximately 3 hours.[3] The presence of a base like triethylamine helps to neutralize the HCl generated during the reaction.[8]
-
Work-up: After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure. The crude product is then purified.
Step 4: Fluorination to form this compound
The final step is a halogen exchange (Halex) reaction.
-
Reagents: 2-Ethoxy-4,6-dichloropyrimidine and a nucleophilic fluoride source, most commonly potassium fluoride (KF).[3][5]
-
Procedure: The chlorinated intermediate is reacted with potassium fluoride in an appropriate organic solvent. The reaction is conducted at an elevated temperature, for example, between 80-120 °C for about 6 hours.[5]
-
Work-up and Purification: Upon completion, as monitored by techniques like HPLC, the product is isolated.[5] Purification is typically achieved by reduced pressure distillation and/or recrystallization to yield the final high-purity this compound.[5]
Reactivity and Applications
The core utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine atoms at the 4- and 6-positions are excellent leaving groups, allowing for their selective and sequential displacement by a wide array of nucleophiles.[3]
Caption: General SNAr reactivity and control of selectivity.
This controlled reactivity makes it a valuable synthon for building complex molecular architectures.
Applications in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core of many therapeutic agents.[9] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs.[1] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[7][10]
Applications in Agrochemicals
In the agricultural sector, this compound is used in the development of pesticides and herbicides.[1][2] Notably, it is a key intermediate for synthesizing triazolopyrimidine sulfonamide herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[8]
Key Reaction: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
A prime example of the controlled reactivity of this compound is its reaction with hydrazine to form 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, another versatile intermediate.[11][12] Controlling the reaction conditions is critical to prevent the formation of the di-substituted byproduct.[6][11]
Experimental Protocol for Mono-substitution:
-
Initial Charge: Dissolve this compound (1.0 equivalent) in anhydrous ethanol. Purge the reaction vessel with nitrogen and cool the solution to 0-5 °C.[11]
-
Nucleophile Addition: Slowly add a solution of hydrazine monohydrate (1.05 equivalents) in anhydrous ethanol dropwise over 1-2 hours to maintain a low localized concentration of the nucleophile.[11]
-
Reaction: Allow the reaction to stir at 0-5 °C for an additional 4-6 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to track the consumption of starting material and the formation of the mono- versus di-substituted products.[11]
-
Work-up: Once complete, quench the reaction by pouring it into cold water. The product can be collected by filtration if it precipitates, or extracted with an organic solvent like ethyl acetate.[11]
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine
Introduction
2-Ethoxy-4,6-difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its strategic arrangement of two fluorine atoms and an ethoxy group on the pyrimidine ring creates a versatile and highly reactive scaffold.[2] The fluorine atoms at the 4- and 6-positions act as excellent leaving groups, making the molecule an ideal substrate for selective and sequential nucleophilic aromatic substitution (SNAr) reactions.[2] This property allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, rendering it a crucial building block in the synthesis of complex molecules, including antiviral and anticancer drugs, as well as pesticides and herbicides.[1][2]
Compound Identification
A clear identification of this compound is crucial for researchers. The following table summarizes its key identifiers.
| Identifier | Value |
| CAS Number | 166524-65-8[1][2][3][4] |
| Molecular Formula | C₆H₆F₂N₂O[1][3][4][5] |
| Molecular Weight | 160.12 g/mol [2][4][6] |
| IUPAC Name | This compound[6] |
| InChI | InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3[6] |
| InChIKey | SGVUAJWRAOSPNC-UHFFFAOYSA-N[2][6] |
| Canonical SMILES | CCOC1=NC(=CC(=N1)F)F[4][6] |
| Synonyms | Pyrimidine, 2-ethoxy-4,6-difluoro- (9CI)[1][4] |
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. It is described as a white crystalline solid.[3] The following table outlines its key properties, noting that many are predicted values.
| Property | Value | Source |
| Melting Point | ~70-75 °C | Experimental[3] |
| Boiling Point | 207.5 ± 43.0 °C | Predicted[3][7] |
| Density | 1.282 ± 0.06 g/cm³ | Predicted[3][7] |
| Flash Point | 79.286 °C | Predicted[1][3] |
| Vapor Pressure | 0.323 mmHg at 25°C | Predicted[1][3] |
| Refractive Index | 1.453 | Predicted[1][3] |
| Solubility | Insoluble in water; Soluble in ethanol and carbon disulfide.[3] | Experimental[3] |
| pKa | -5.14 ± 0.30 | Predicted[1][7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound.
| Spectroscopic Data | Details |
| ¹H NMR | The spectrum shows characteristic signals for the ethyl protons: a triplet for the methyl (CH₃) group around δ 1.3 - 1.5 ppm and a quartet for the methylene (OCH₂) group around δ 4.3 - 4.6 ppm, with a coupling constant (J) of approximately 7.1 Hz. A multiplet for the pyrimidine ring proton (C-H) is expected in the range of δ 6.5 - 7.5 ppm.[2] |
| ¹³C NMR | Approximate chemical shifts are: ~165 ppm (C=N at C2), ~160 ppm (doublet for C-F at C4, C6), ~100 ppm (C-H at C5), ~65 ppm (OCH₂), and ~14 ppm (CH₃).[2] |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the compound.[2] |
Synthesis and Reactivity
Synthetic Pathway
The industrial synthesis of this compound is a multi-step process that typically starts from urea.[2][8] The general pathway involves the formation of an O-ethylisourea salt, cyclization to form a dihydroxy pyrimidine intermediate, followed by chlorination and finally fluorination to yield the target compound.[2][8]
Experimental Protocols
The following protocols are based on established synthetic methods.[8]
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (Intermediate II) This precursor can be synthesized via the cyclization of an O-ethylisourea salt with a malonic acid ester.[2][9] One optimized method involves the dropwise addition of a sodium methoxide solution to a mixture of O-ethylisourea hydrogen sulfate and dimethyl malonate in anhydrous methanol at low temperatures (-7°C to 0°C), followed by reaction at 25°C.[2] The resulting pyrimidine salt is then acidified with an acid like hydrochloric or acetic acid to yield the neutral dihydroxy compound.[2][9]
Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine (Intermediate III)
-
Dissolve 157 g (1 mol) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane in a 1000 mL reaction flask.
-
Slowly add 340 g (2.2 mol) of phosphorus oxychloride (POCl₃) to the solution.
-
While stirring, add 205 g (2 mol) of triethylamine, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, heat the mixture to 85°C and maintain for 3 hours. Monitor the reaction by sampling until the starting material is ≤0.5%.
-
Cool the reaction to room temperature and slowly add ice water, then stir for 30 minutes.
-
Separate the layers. Wash the organic phase with brine, dry it, and obtain the product via fractionation. A typical yield is around 90.7%.[8]
Step 3: Synthesis of this compound (Final Product)
-
In a 1000 mL reaction flask, add 400 mL of sulfolane and 147.2 g (2.5 mol) of anhydrous potassium fluoride. Heat to 200°C and stir for 1 hour.
-
Cool the mixture to 80°C and add 194.5 g (1 mol) of 2-ethoxy-4,6-dichloropyrimidine.
-
Heat the reaction to 160°C and stir for 3 hours. Monitor the reaction until the starting material is ≤0.5%.
-
Distill the product under reduced pressure and re-fractionate to obtain the final product. A typical yield is around 82.7%. The product appears as white crystals upon cooling.[8]
Reactivity
The core utility of this compound lies in its reactivity towards nucleophiles. The electron-deficient nature of the pyrimidine ring, amplified by the two highly electronegative fluorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This allows for the sequential and regioselective replacement of the fluorine atoms with various nucleophiles, making it a valuable synthon in combinatorial chemistry and drug discovery.[2][10]
Applications
This compound is a high-value intermediate with applications in two primary sectors:
-
Pharmaceutical Industry: It serves as a key intermediate for synthesizing a variety of pharmaceutical compounds.[1] Its structure is a foundational component in the development of novel antiviral and anticancer drugs.[1] The pyrimidine core is a well-known scaffold in biologically active molecules, and the fluorine atoms can enhance metabolic stability and binding affinity.[11]
-
Agricultural Industry: In agriculture, it is used in the creation of modern pesticides and herbicides.[1] Specifically, it is a critical intermediate for synthesizing triazolopyrimidine sulfonamide herbicides.[8]
Safety and Handling
This compound is classified as a toxic and hazardous compound.[3][6] Strict adherence to safety protocols is mandatory.
Hazard Classification
According to aggregated GHS data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[6]
-
Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[6]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[6]
-
Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[6]
Safe Handling Protocol
A systematic approach is required for handling this chemical safely.
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat or chemical-resistant suit.[12][13]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[12]
-
Storage: Store in a dry, sealed container in a cool (2-8°C), well-ventilated place away from incompatible materials like oxidants and acids.[3][4][12]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Computational Data
Computational chemistry provides further insight into the molecule's properties relevant to drug design and reactivity.
| Property | Value |
| Topological Polar Surface Area (TPSA) | 35.01 Ų[4] |
| LogP | 1.1535[4] |
| Hydrogen Bond Acceptors | 3[4] |
| Hydrogen Bond Donors | 0[4] |
| Rotatable Bonds | 2[4] |
Conclusion
This compound is a fundamentally important building block for chemical synthesis. Its well-defined reactivity, particularly in SNAr reactions, provides a reliable platform for the development of novel compounds in the pharmaceutical and agricultural sectors. While its utility is significant, the compound's hazardous nature necessitates strict adherence to safety protocols during handling, storage, and disposal. The detailed physical, chemical, and spectroscopic data, along with established synthetic protocols, provide a solid foundation for its effective application in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 166524-65-8 [m.chemicalbook.com]
- 8. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 9. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 2-Ethoxy-4,6-difluoropyrimidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety, handling, and toxicological profile of 2-Ethoxy-4,6-difluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of safe handling. The table below summarizes the key physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O | [1][2][3] |
| Molecular Weight | 160.12 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 70-75 °C | [2] |
| Boiling Point | 207.487 °C at 760 mmHg | [1] |
| Density | 1.283 g/cm³ | [1] |
| Flash Point | 79.286 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and carbon disulfide | [2] |
| Vapor Pressure | 0.323 mmHg at 25°C | [1] |
Toxicological Data and Hazard Classification
This compound is classified as a hazardous substance and requires careful handling. The GHS classification indicates significant toxicity.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[3] |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3] |
Exposure Controls and Personal Protection
Given the high toxicity of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
| Control Parameter | Recommendation |
| Engineering Controls | Work should be conducted in a certified chemical fume hood.[4][5][6] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended; double gloving is advised). Wear fire/flame resistant and impervious clothing.[6][7] |
| Respiratory Protection | If a fume hood is not available or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge for organic vapors and particulates.[6][7] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.[7] |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and accidents.
| Procedure | Recommendation |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[7] |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][8] For long-term storage, an inert atmosphere is recommended.[4] Store locked up.[7] |
| Spill Response | For liquid spills, cover with a chemical absorbent and collect in a sealed hazardous waste container. For solid spills, carefully collect the material and place it in a sealed hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water. All cleanup materials must be disposed of as hazardous waste.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations.[5][7] |
Experimental Protocols
General Handling and Weighing Protocol
This protocol outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.
Materials:
-
This compound
-
Certified chemical fume hood
-
Analytical balance
-
Spatula
-
Clean, dry glass vial
-
Appropriate PPE (as outlined in Section 3)
Procedure:
-
Preparation: Ensure the chemical fume hood is functioning correctly. Don all required PPE, including double gloves, safety goggles, a face shield, and a lab coat.[6]
-
Weighing: Place a clean, dry glass vial on the analytical balance and tare it.[4] Carefully transfer the desired amount of this compound into the vial using a clean spatula, avoiding the creation of dust.[6]
-
Solution Preparation (if required): Slowly add the desired solvent to the vial, gently swirling to dissolve the compound.[4]
-
Storage: Tightly cap the vial and label it clearly with the compound name, concentration, solvent, and date. Store as recommended in Section 4.[4]
-
Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the compound. Dispose of any contaminated disposable items as hazardous waste.[6]
Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 2-ethoxy-4,6-dichloropyrimidine, as described in the patent literature. This process should only be carried out by trained professionals in a controlled laboratory environment with appropriate safety measures in place.
Reactants and Reagents:
-
2-ethoxy-4,6-dichloropyrimidine
-
Anhydrous potassium fluoride
-
Sulfolane (solvent)
Procedure:
-
In a reaction flask, add sulfolane and anhydrous potassium fluoride.[9]
-
Heat the mixture to 200°C and stir for 1 hour.[9]
-
Cool the mixture to 80°C and add 2-ethoxy-4,6-dichloropyrimidine.[9]
-
Raise the temperature to 160°C and stir the reaction for 3 hours.[9]
-
Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).[10]
-
Once the reaction is complete, the product is isolated by distillation under reduced pressure.[10]
Visualized Workflows
General Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of a hazardous chemical like this compound.
Caption: General workflow for handling hazardous chemicals.
Risk Assessment Logic
This diagram outlines the logical steps involved in performing a risk assessment before working with this compound.
Caption: Logical flow for chemical risk assessment.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine for Researchers and Drug Development Professionals
Introduction: 2-Ethoxy-4,6-difluoropyrimidine is a key building block in medicinal chemistry and drug discovery, prized for its versatile reactivity in the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Commercial Suppliers and Specifications
This compound is available from a range of commercial suppliers. The following table summarizes key specifications from several prominent vendors to facilitate procurement for research and development purposes.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.12 | Inquire for details |
| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.12 | ≥98%[1] |
| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.1214464[2] | Inquire for details |
| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | Not Specified | 99%[3] |
| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | Not Specified | Inquire for details |
| --INVALID-LINK-- | 166524-65-8 | C₆H₆F₂N₂O | 160.1214464 | Inquire for details |
Physical and Chemical Properties:
| Property | Value |
| Melting Point | 70-75 °C[4] |
| Boiling Point | 207.5 ± 43.0 °C (Predicted)[2] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Insoluble in water, soluble in ethanol and carbon disulfide.[4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from simple precursors like urea and diethyl sulfate.[5] The overall synthetic pathway involves the formation of key intermediates, including 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-dichloropyrimidine.[6]
Experimental Protocol: Synthesis of this compound from 2-Ethoxy-4,6-dihydroxypyrimidine
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound, adapted from literature procedures.[5][6]
Step 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine
-
In a well-ventilated fume hood, to a stirred solution of 2-ethoxy-4,6-dihydroxypyrimidine (1.0 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, approximately 2.0-3.0 equivalents).
-
Optionally, a tertiary amine base like triethylamine can be added to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethoxy-4,6-dichloropyrimidine.
Step 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine
-
To a stirred suspension of an excess of a fluorinating agent, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), add the crude 2-ethoxy-4,6-dichloropyrimidine from the previous step.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by GC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[7]
The fluorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functional groups to create a library of compounds for screening against different kinase targets.
Derivatives of this compound have been investigated as inhibitors of several important kinases, including:
-
Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development.
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibitors of IRAK4 have potential applications in the treatment of inflammatory diseases.
The ability to readily synthesize a diverse range of derivatives from this compound makes it an indispensable tool for medicinal chemists in the quest for novel and effective kinase inhibitors.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. This compound, CasNo.166524-65-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. chembk.com [chembk.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4,6-difluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents. The presence of two fluorine atoms at the C4 and C6 positions of the pyrimidine ring renders these sites highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective and sequential introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1] The ethoxy group at the C2 position modulates the electronic properties of the ring and can influence the regioselectivity of nucleophilic attack.
These application notes provide a comprehensive overview of the SNAr reactions of this compound, including detailed experimental protocols and a summary of available quantitative data.
Reaction Principle and Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring, activated by the two electronegative fluorine atoms and the ring nitrogens, is attacked by a nucleophile at either the C4 or C6 position. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The regioselectivity of the reaction (attack at C4 vs. C6) can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, mono-substitution is readily achieved, leaving the second fluorine atom available for subsequent functionalization.
Caption: General mechanism for nucleophilic aromatic substitution on this compound.
Data Presentation: Quantitative Summary of SNAr Reactions
Table 1: Nucleophilic Aromatic Substitution of this compound with Hydrazine
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Hydrazine Hydrate | Hydrazine hydrate (1.15 eq.), Triethylamine (1.14 eq.) | Acetonitrile/Water | 1 | 5-10 | 80 | [2] |
Note on Regioselectivity and Di-substitution: The primary challenge in the reaction of this compound with nucleophiles is controlling the regioselectivity and preventing di-substitution, which leads to the formation of 2-ethoxy-4,6-bis-substituted pyrimidines. Key strategies to favor mono-substitution include:
-
Stoichiometric Control: Using a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) is often recommended.[2]
-
Temperature Control: Performing the reaction at low to moderate temperatures can significantly improve the selectivity for the mono-substituted product.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting material and a general procedure for its subsequent nucleophilic aromatic substitution.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 2-ethoxy-4,6-dihydroxypyrimidine.
Step 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
-
Materials:
-
2-Ethoxy-4,6-dihydroxypyrimidine (1 mol)
-
Phosphorus oxychloride (POCl₃, 2.2 mol)
-
Triethylamine (2 mol)
-
1,2-Dichloroethane
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.
-
Slowly add phosphorus oxychloride to the solution.
-
Under stirring, add triethylamine while maintaining the temperature below 50°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify by distillation or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-Ethoxy-4,6-dichloropyrimidine (from Step 1)
-
Potassium fluoride (KF)
-
High-boiling aprotic polar solvent (e.g., Sulfolane or DMF)
-
-
Procedure:
-
In a reaction vessel, combine 2-ethoxy-4,6-dichloropyrimidine and potassium fluoride in the solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-160°C) and stir for several hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by distillation or column chromatography.
-
Caption: Synthetic workflow for this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol provides a general method for the reaction of this compound with primary or secondary amines. The conditions can be adapted for other nucleophiles such as thiols or alcohols, which may require a non-nucleophilic base to facilitate the reaction.
-
Materials:
-
This compound
-
Amine nucleophile (R¹R²NH) (1.1 - 1.2 eq.)
-
Triethylamine or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous acetonitrile or other polar aprotic solvent (e.g., DMF, THF)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add the base (e.g., DIPEA, 1.5 eq.) to the solution.
-
Add the amine nucleophile (1.1-1.2 eq.) to the reaction mixture. For less reactive nucleophiles, gentle heating may be required.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50°C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between DCM and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted pyrimidine derivative.
-
Caption: General experimental workflow for SNAr reactions.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a key pharmacophore in many kinase inhibitors, and the ability to introduce diverse substituents at the C4 and C6 positions allows for the fine-tuning of binding affinity and selectivity for specific kinase targets. The introduction of fluorine can also enhance metabolic stability and other pharmacokinetic properties of the final drug candidates.
For example, substituted pyrimidines are known to target signaling pathways involved in cell proliferation, survival, and angiogenesis, which are critical in cancer biology. By developing libraries of compounds from this compound, researchers can explore the structure-activity relationships for inhibiting key kinases in these pathways.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based kinase inhibitor.
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of functionalized pyrimidine derivatives. The susceptibility of the C4 and C6 positions to nucleophilic aromatic substitution allows for the introduction of a wide range of substituents. By carefully controlling the reaction conditions, mono-substituted products can be obtained in good yields, providing a platform for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition for cancer therapy. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 2-Ethoxy-4,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in drug discovery, utilizing 2-Ethoxy-4,6-difluoropyrimidine as a key starting material. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including protein kinase inhibition.[1][2]
The synthetic strategy outlined herein involves a two-step process. First, this compound is converted to the key intermediate, 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. This intermediate is then cyclized with a suitable 1,3-bielectrophilic partner to construct the desired pyrazolo[1,5-a]pyrimidine ring system.[3][4] This approach offers a versatile route to a variety of substituted pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This protocol describes the selective mono-substitution of a fluorine atom in this compound with hydrazine to yield 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. Careful control of reaction conditions is crucial to minimize the formation of the di-substituted byproduct.[5][6]
Materials:
-
This compound
-
Hydrazine hydrate
-
Triethylamine
-
Acetonitrile
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1.0 eq), acetonitrile, and water.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the cooled mixture.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise via a dropping funnel while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction and purified by recrystallization or column chromatography to yield the desired 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
Table 1: Reaction Parameters for the Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
| Parameter | Value | Reference |
| Temperature | 0-5 °C | [6] |
| Hydrazine Hydrate (eq) | 1.05-1.1 | [5][6] |
| Solvent | Acetonitrile/Water | [7] |
| Base | Triethylamine | [7] |
Protocol 2: Synthesis of 7-substituted Pyrazolo[1,5-a]pyrimidines
This protocol outlines the cyclocondensation of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine with a β-enaminone to form the pyrazolo[1,5-a]pyrimidine core. This is a widely used method for constructing this heterocyclic system.[8]
Materials:
-
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (from Protocol 1)
-
Substituted β-enaminone (e.g., 3-(dimethylamino)-1-(aryl)prop-2-en-1-one)
-
Acetic acid or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add the substituted β-enaminone (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Table 2: Representative Yields for Pyrazolo[1,5-a]pyrimidine Synthesis
| R-group on β-enaminone | Solvent | Yield (%) | Reference |
| Phenyl | Acetic Acid | 85-95 | [9] |
| 4-Chlorophenyl | Ethanol | 80-90 | [8] |
| 4-Methoxyphenyl | Acetic Acid | 88-97 | [8] |
Visualizations
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Caption: Role of pyrazolo[1,5-a]pyrimidines in kinase inhibition.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethoxy-4,6-difluoropyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4,6-difluoropyrimidine is a versatile and highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique structure, featuring two reactive fluorine atoms and an ethoxy group on a pyrimidine core, allows for strategic and selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the construction of diverse heterocyclic scaffolds that are central to many potent and selective kinase inhibitors. The fluorine atoms serve as excellent leaving groups, facilitating sequential displacement with various nucleophiles, while the ethoxy group can modulate the compound's physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 2 (CDK2) inhibitors based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized using this compound as a key starting material. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (nM) |
| 1 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 57 ± 3 | MCF-7 | 45 |
| HCT-116 | 6 | ||||
| HepG-2 | 48 | ||||
| 2 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 81 ± 4 | - | - |
| 3 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 119 ± 7 | MCF-7 | 46 |
| HCT-116 | 7 | ||||
| HepG-2 | 48 | ||||
| 4h | Pyrazolo[1,5-a]pyrimidine | CDK2 | 22 | MOLT-4 | 930 |
| HL-60 | 800 | ||||
| 4i | Pyrazolo[1,5-a]pyrimidine | CDK2 | 24 | - | - |
Signaling Pathway
Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a common factor in diseases like cancer.[1] The pyrazolo[3,4-d]pyrimidine scaffold, synthesized from this compound, is structurally analogous to the adenine core of ATP. This allows it to competitively bind to the ATP-binding site of kinases like CDK2, thereby inhibiting their activity and disrupting downstream signaling pathways that control cell cycle progression.[1]
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves the initial preparation of a key intermediate, 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine. This intermediate is then used to construct the desired heterocyclic core of the kinase inhibitor.
Protocol 1: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This protocol describes the synthesis of the key hydrazinyl intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Acetonitrile
-
Water
-
Triethylamine
-
Standard laboratory glassware
-
Magnetic stirrer with cooling capabilities
Procedure:
-
In a reaction vessel, prepare a mixture of this compound (0.59 mol) in acetonitrile (275 mL) and water (107 g).[2]
-
Cool the mixture to 10°C with stirring.[2]
-
Slowly add triethylamine (0.67 mol) while maintaining the temperature between 5°C and 10°C.[2]
-
Subsequently, add hydrazine hydrate (0.68 mol) dropwise, ensuring the temperature remains between 5°C and 10°C.[2]
-
After the addition is complete, continue stirring the mixture with cooling for an additional 15 minutes.[2]
-
Allow the mixture to warm to room temperature over a total of 1 hour.[2]
-
A solid precipitate will form. Collect the solid product by vacuum filtration.[2]
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor
This protocol outlines a two-step synthesis of a representative pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor starting from the 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine intermediate.[1]
Step 1: Synthesis of 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile
Materials:
-
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (1.0 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine (1.0 eq) in anhydrous ethanol in a round-bottom flask.[1]
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the solution.[1]
-
Heat the reaction mixture to reflux and stir for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature, which will cause a precipitate to form.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]
-
Dry the product under vacuum to yield 5-amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile as a solid.[1]
Step 2: Synthesis of 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Formamide
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 5-amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide.[1]
-
Heat the mixture to 150-160 °C and stir for 8-12 hours.[1]
-
Monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-water to precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration and wash with water.[1]
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine.[1]
Conclusion
This compound is a cornerstone reagent for the synthesis of a diverse range of kinase inhibitors. The protocols provided herein offer a clear pathway for the preparation of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, a class of compounds with significant therapeutic potential. The strategic use of this fluorinated pyrimidine enables the efficient construction of complex heterocyclic systems, providing a robust platform for further drug discovery and development efforts targeting various protein kinases. While the focus of this document is on CDK2 inhibitors, the versatility of this compound suggests its applicability in the synthesis of inhibitors for other kinase families, such as Aurora and Janus kinases, warranting further exploration.
References
Application Notes and Protocols: Medicinal Chemistry of Fluorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of fluorinated pyrimidines, with a focus on their use as anticancer, antifungal, and antiviral agents. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with quantitative data to support drug discovery and development efforts.
Introduction to Fluorinated Pyrimidines
Fluorinated pyrimidines are a class of heterocyclic compounds that have had a profound impact on medicinal chemistry, particularly in the field of oncology. The introduction of a fluorine atom into the pyrimidine ring can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. This has led to the development of several successful drugs, most notably the anticancer agent 5-fluorouracil (5-FU) and its prodrugs. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Anticancer Applications
Fluorinated pyrimidines are most widely recognized for their application as anticancer agents. Their primary mechanism of action involves the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.
Mechanism of Action of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a pyrimidine analog that, upon intracellular activation, exerts its cytotoxic effects through multiple mechanisms.[1] It is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]
-
Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[2] FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, blocking the normal substrate dUMP from accessing the active site.[1] This leads to a depletion of dTMP and subsequent "thymineless death" in rapidly proliferating cancer cells.[2]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[3] The presence of these fluorinated nucleotides in nucleic acids disrupts their normal function and processing, contributing to cytotoxicity.[1][3]
In Vitro Anticancer Activity
The cytotoxic effects of fluorinated pyrimidines have been evaluated against a wide range of cancer cell lines. The 50% inhibitory concentration (IC50) values are a standard measure of a compound's potency.
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |
| 5-Fluorouracil | 43.4 µM | 11.3 µM (72h) | 5.988 µM | 5.88 µM | [4][5] |
| Capecitabine | - | - | - | - | - |
| Trifluridine | - | - | - | - | - |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used. Data for prodrugs like capecitabine are often not reported from direct in vitro cytotoxicity assays as their activity depends on metabolic activation.
Prodrug Strategies and DPD Inhibition
To improve the therapeutic index and oral bioavailability of 5-FU, several prodrug strategies have been developed.
-
Capecitabine: An oral prodrug that is converted to 5-FU through a three-step enzymatic cascade, with the final step being catalyzed by thymidine phosphorylase, an enzyme that is often upregulated in tumor tissues.[6]
-
Tegafur: Another oral prodrug of 5-FU. It is often co-administered with other agents to modulate its metabolism.[7]
-
Dihydropyrimidine Dehydrogenase (DPD) Inhibition: DPD is the rate-limiting enzyme in the catabolism of 5-FU.[8] Co-administration of DPD inhibitors, such as uracil or eniluracil, can increase the bioavailability and half-life of 5-FU.[8][9]
Pharmacokinetic Parameters
The clinical efficacy and toxicity of fluorinated pyrimidines are closely related to their pharmacokinetic profiles.
| Parameter | 5-Fluorouracil (IV Bolus) | Capecitabine (Oral) | Tegafur (in UFT) | Reference |
| Bioavailability (%) | N/A | ~100% (as capecitabine) | High | [1][7] |
| Tmax (h) | ~0.08 | ~2 | ~1-2 | [1][2][10] |
| Cmax | Highly variable | 3-4 mg/L (capecitabine) | Variable | [1][11] |
| Half-life (t1/2) (h) | ~0.2 | ~0.7 | ~7-11 | [1][2] |
| Protein Binding (%) | <10 | ~35 (capecitabine) | - | [12] |
Antifungal Applications
Mechanism of Action of 5-Fluorocytosine (Flucytosine)
5-Fluorocytosine (5-FC), also known as flucytosine, is a fluorinated pyrimidine analog used as an antifungal agent. It is selectively taken up by fungal cells via cytosine permease. Inside the fungal cell, it is converted to 5-FU by cytosine deaminase. Mammalian cells lack cytosine deaminase, which accounts for the selective toxicity of 5-FC. The resulting 5-FU is then metabolized to FdUMP and FUTP, which inhibit DNA and RNA synthesis, respectively, similar to its mechanism in cancer cells.
Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing the in vitro activity of antifungal agents.
| Compound | Candida albicans (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Reference |
| 5-Fluorocytosine | 0.12 - >128 | 0.12 - 32 | Generally resistant | [13][14] |
Note: MIC values can vary widely depending on the specific strain and testing methodology.
Antiviral Applications
Certain fluorinated pyrimidines also exhibit antiviral activity.
Trifluridine
Trifluridine (trifluorothymidine) is a fluorinated pyrimidine nucleoside analog that is primarily used as a topical antiviral for the treatment of herpes simplex virus (HSV) keratitis. Its mechanism of action involves the inhibition of viral DNA polymerase after it is phosphorylated to its triphosphate form by viral and cellular kinases. This active form is then incorporated into the growing viral DNA chain, causing chain termination.
Antiviral Activity
The 50% effective concentration (EC50) is used to quantify the in vitro potency of antiviral compounds.
| Compound | Herpes Simplex Virus 1 (HSV-1) (EC50 µM) | Varicella-Zoster Virus (VZV) (EC50 µM) | Reference |
| Trifluridine | ~0.1 | ~0.05 | [15] |
Experimental Protocols
Synthesis of 5-Fluorouracil
This protocol describes a general laboratory-scale synthesis of 5-fluorouracil.
Principle: The synthesis involves the condensation of a fluoro-substituted precursor with urea or a urea derivative to form the pyrimidine ring.
Materials:
-
Methyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Toluene
-
Methanol
-
Urea
-
Hydrochloric acid
-
Standard laboratory glassware and equipment
Procedure:
-
In a nitrogen-purged reaction vessel, add sodium methoxide to toluene.
-
First, add a portion of ethyl formate dropwise, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate. Maintain the reaction temperature below 30°C.
-
After the addition is complete, stir the reaction mixture for 1-2 hours.
-
Add methanol and sodium methoxide to the reaction mixture and stir.
-
Cool the mixture to 15-25°C and add urea. Continue the reaction for 4-6 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue, cool to below 20°C, and stir for 1-2 hours.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid while keeping the temperature below 20°C.
-
Stir for an additional 1-2 hours to allow for precipitation.
-
Filter the solid product, wash with cold water, and dry to obtain 5-fluorouracil.
In Vitro Cytotoxicity: MTT Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of a fluorinated pyrimidine.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorinated pyrimidine compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorinated pyrimidine compound in complete cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value.
Thymidylate Synthase (TS) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of thymidylate synthase.
Principle: The activity of thymidylate synthase is measured by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.
Materials:
-
Recombinant human thymidylate synthase
-
dUMP (deoxyuridine monophosphate)
-
CH2THF (5,10-methylenetetrahydrofolate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and a reducing agent like DTT)
-
Fluorinated pyrimidine inhibitor (e.g., FdUMP)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dUMP, and the fluorinated pyrimidine inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding CH2THF to the mixture.
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Determine the initial reaction velocity from the linear portion of the absorbance curve.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration (log scale) to determine the IC50 value.
Antifungal Susceptibility Testing
This protocol provides a general outline for determining the minimum inhibitory concentration (MIC) of a fluorinated pyrimidine against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle: The broth microdilution method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Yeast isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Fluorinated pyrimidine compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the yeast isolate.
-
Prepare serial twofold dilutions of the fluorinated pyrimidine compound in RPMI-1640 medium in a 96-well plate.
-
Add the yeast inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the absorbance at a specific wavelength. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.
Antiviral Plaque Reduction Assay
This protocol describes a plaque reduction assay to evaluate the antiviral activity of a fluorinated pyrimidine.
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Complete cell culture medium
-
Fluorinated pyrimidine compound
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the fluorinated pyrimidine compound.
-
Pre-treat the cell monolayers with the compound dilutions for a specified time.
-
Infect the cells with a known amount of virus for 1-2 hours.
-
Remove the virus inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates for a period sufficient for plaque formation (days to weeks).
-
Fix the cells and stain with a staining solution to visualize and count the plaques.
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the compound concentration (log scale) to determine the EC50 value.
References
- 1. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. benchchem.com [benchchem.com]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral tegafur/uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of oral UFT, a combination of the 5-fluorouracil prodrug tegafur and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 5-fluorouracil administered orally, by rapid intravenous and by slow infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. usa-journals.com [usa-journals.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a core component in numerous pharmaceuticals and agrochemicals.[1][2] Fluorinated pyrimidines, in particular, are valuable intermediates in drug discovery, as the inclusion of fluorine can enhance metabolic stability and modulate binding affinity to biological targets.[3] 2-Ethoxy-4,6-difluoropyrimidine is a key building block where the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. The fluorine atoms at the C4 and C6 positions are excellent leaving groups, allowing for sequential and regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions.[3]
This document provides a detailed protocol for performing SNAr reactions on this compound with various nucleophiles, offering a foundational method for synthesizing diverse libraries of substituted pyrimidine derivatives.
Reaction Principle and Mechanism
The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism.[1] First, a nucleophile attacks one of the electron-deficient carbons at the C4 or C6 position, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the fluoride leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored to yield the substituted product.[1] Due to the two fluorine atoms, both mono- and di-substitution are possible, which can be controlled by managing reaction stoichiometry and conditions.[4][5]
Caption: General mechanism for the SNAr addition-elimination reaction.
Experimental Protocols
General Protocol for SNAr with Amine Nucleophiles
This protocol describes a general procedure for the mono-substitution reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., primary or secondary amine)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Equipment for reaction monitoring (TLC, LC-MS)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Caption: General experimental workflow for SNAr reactions.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an anhydrous solvent (e.g., acetonitrile). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (1.5-2.0 eq).[6] The base acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.[3]
-
Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 eq) to the reaction mixture. Using a slight excess of the nucleophile helps drive the reaction to completion, but a large excess should be avoided to minimize di-substitution.[3][5]
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to 80°C, depending on the nucleophile's reactivity).[6]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.[7]
Specific Protocol: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This protocol details the selective mono-substitution with hydrazine hydrate, a highly reactive nucleophile that requires careful temperature control.
Procedure:
-
Reactant Mixture: In a suitable reaction vessel, prepare a mixture of this compound (0.59 mol), acetonitrile (275 mL), and water (107 g).[4]
-
Cooling: Cool the mixture to a temperature between 5°C and 10°C.[4]
-
Base Addition: Add triethylamine (0.67 mol) to the cooled mixture.[4]
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.68 mol, ~1.15 eq) while vigorously stirring and maintaining the internal temperature between 5°C and 10°C.[4][5] Low-temperature addition is critical to control the reaction rate and enhance selectivity for the mono-substituted product.[5]
-
Reaction: After the addition is complete, continue stirring the mixture with cooling for an additional 15 minutes, then allow it to warm to room temperature.[4]
-
Isolation: After a total reaction time of approximately 1 hour, collect the precipitated solid product by vacuum filtration.[4]
-
Washing and Drying: Wash the collected solid with water and then with ethanol. Dry the product to obtain 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.[4]
Data Presentation: Reaction Conditions Summary
The optimal conditions for SNAr on this compound vary depending on the nucleophile. The following table summarizes typical conditions for different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temperature | Expected Product |
| Nitrogen | Primary/Secondary Amine | DIPEA, Et₃N | Acetonitrile, THF, DMF | Room Temp - 80°C | 2-Ethoxy-4-amino-6-fluoropyrimidine |
| Nitrogen | Hydrazine Hydrate | Triethylamine | Acetonitrile/Water | 5 - 10°C | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine[4] |
| Oxygen | Phenol / Alcohol | K₂CO₃, NaH | DMF, Acetonitrile, THF | 60°C - Reflux | 2-Ethoxy-4-alkoxy-6-fluoropyrimidine |
| Sulfur | Thiol | K₂CO₃, Et₃N | DMF, DMSO | Room Temp - 60°C | 2-Ethoxy-4-(alkylthio)-6-fluoropyrimidine |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Low quality or impure starting material.- Inefficient stirring. | - Increase reaction time or moderately increase temperature, monitoring for side products.[4]- Ensure high purity of this compound.[5]- Ensure efficient mixing. |
| High Levels of Di-substituted Product | - Stoichiometry of nucleophile is too high.- Reaction temperature is too high, especially with reactive nucleophiles. | - Carefully control the stoichiometry; use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents).[5]- Perform the addition of the nucleophile at a lower temperature to control selectivity.[4][5] |
| Formation of Multiple Isomers | - For substrates with multiple leaving groups, regioselectivity can be an issue. | - On 2,4-dichloropyrimidine, C4 substitution is generally favored; this principle applies here, but careful control of conditions is key to ensure selectivity.[6] |
| Side Reactions (e.g., Solvolysis) | - Nucleophilic solvent (e.g., methanol, ethanol) competing with the intended nucleophile at high temperatures. | - Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or THF.[6] |
Safety Information
-
This compound is a toxic compound and should be handled with care.[8]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]
-
Refer to the Safety Data Sheet (SDS) for the specific reagents used for comprehensive safety and handling information.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Ethoxy-4,6-difluoropyrimidine with Amine Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated pyrimidines are crucial building blocks in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties. 2-Ethoxy-4,6-difluoropyrimidine is a highly versatile reagent used in the synthesis of various substituted pyrimidine derivatives.[1] The pyrimidine ring, particularly with an amino group, is a privileged scaffold found in numerous therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.[2][3]
This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction of this compound with amine nucleophiles. The fluorine atoms at the C4 and C6 positions are excellent leaving groups, facilitating selective displacement by a wide range of nucleophiles, including primary and secondary amines.[1] Careful control of reaction conditions allows for either mono- or di-substitution, providing a pathway to a diverse array of 2-aminopyrimidine derivatives.[4]
Reaction Principle and Mechanism
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the two ring nitrogen atoms and the two fluorine atoms makes the C4 and C6 positions of the pyrimidine ring electron-deficient and thus highly susceptible to nucleophilic attack.
The mechanism involves two main steps:
-
Nucleophilic Attack: The amine nucleophile attacks one of the carbon atoms bearing a fluorine atom (C4 or C6), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The intermediate collapses, expelling the fluoride ion as the leaving group and re-aromatizing the ring to form the substituted product.
Controlling the stoichiometry of the amine nucleophile is critical for achieving selective mono-substitution and minimizing the formation of di-substituted byproducts.[4]
General Experimental Protocol
This protocol describes a general procedure for the mono-substitution of this compound with a primary or secondary amine. Conditions may require optimization based on the specific nucleophile used.
Materials:
-
This compound
-
Amine nucleophile (R¹R²NH)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluents (e.g., Ethyl acetate, Hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas inlet (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an anhydrous solvent (e.g., acetonitrile). Add a non-nucleophilic base such as DIPEA or triethylamine (1.5 - 2.0 eq) to the solution. The base acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.[5]
-
Nucleophile Addition: Slowly add the amine nucleophile (1.0 - 1.2 eq) to the reaction mixture. Using a slight excess of the amine can help drive the reaction to completion, but careful control is needed to avoid di-substitution.[4][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50-80°C) may be required for less reactive amines.[6][7] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent like dichloromethane (DCM) or ethyl acetate and water.[5]
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[5]
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-ethoxy-4-amino-6-fluoropyrimidine derivative.[5]
General Reaction Parameters
The following table summarizes typical conditions for the mono-amination of this compound. Optimization is often necessary for specific substrates.
| Parameter | Recommended Condition/Value | Notes |
| Stoichiometry | ||
| Substrate | 1.0 eq | This compound |
| Amine Nucleophile | 1.0 - 1.2 eq | A slight excess favors mono-substitution. Larger excess can lead to di-substitution.[4] |
| Base | 1.5 - 2.0 eq | DIPEA or Triethylamine are commonly used.[5][7] |
| Reaction Conditions | ||
| Solvent | Anhydrous ACN, DMF, THF | Polar aprotic solvents are generally effective.[5] |
| Temperature | Room Temperature to 80°C | Less reactive amines may require heating. Low temperatures can improve selectivity.[6] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or HPLC for completion.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Important to prevent side reactions with moisture.[4] |
Applications in Drug Development
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry. Derivatives synthesized from this compound serve as key intermediates for a wide range of biologically active molecules.
-
Kinase Inhibitors: The 2-aminopyrimidine core is prevalent in many kinase inhibitors developed for anticancer therapies.[8]
-
Antiviral and Antimicrobial Agents: These compounds are used to develop novel agents against various pathogens.[2]
-
P2Y12 Receptor Antagonists: An important application is in the synthesis of intermediates for antiplatelet drugs like Ticagrelor. The reaction of this compound with hydrazine hydrate is a key step in creating the triazolopyrimidine core of the drug.[7]
-
Modulators of Biological Pathways: 2-aminopyrimidine derivatives have been developed to modulate various biological processes, including biofilm formation in bacteria.[9]
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrimidine and its derivatives is of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and high energy consumption, posing environmental and safety concerns. Green chemistry principles offer a transformative approach to chemical synthesis by focusing on the design of products and processes that minimize the use and generation of hazardous substances. This document provides detailed application notes and protocols for several green chemistry methodologies applied to pyrimidine synthesis, including microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent reactions in aqueous media. These methods offer significant advantages such as reduced reaction times, higher yields, and simplified work-up procedures, aligning with the goals of sustainable chemical manufacturing.[1][2]
Microwave-Assisted Solvent-Free Biginelli Reaction for Dihydropyrimidin-2(1H)-ones
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones (DHPMs). The use of microwave irradiation under solvent-free conditions drastically reduces reaction times and often improves yields compared to conventional heating methods.[3][4]
Comparative Data
The following table summarizes the advantages of the microwave-assisted solvent-free Biginelli reaction over conventional heating methods for the synthesis of various dihydropyrimidin-2(1H)-ones.
| Entry | Aldehyde | Method | Catalyst | Time | Yield (%) |
| 1 | Benzaldehyde | Conventional | Sulfamic Acid | 3 hours | 85 |
| 2 | Benzaldehyde | Microwave | Sulfamic Acid | 3 minutes | 92 |
| 3 | 4-Chlorobenzaldehyde | Conventional | Sulfamic Acid | 4 hours | 82 |
| 4 | 4-Chlorobenzaldehyde | Microwave | Sulfamic Acid | 2.5 minutes | 94 |
| 5 | 4-Methoxybenzaldehyde | Conventional | Sulfamic Acid | 3.5 hours | 88 |
| 6 | 4-Methoxybenzaldehyde | Microwave | Sulfamic Acid | 3.5 minutes | 95 |
| 7 | 4-Nitrobenzaldehyde | Conventional | Sulfamic Acid | 2.5 hours | 90 |
| 8 | 4-Nitrobenzaldehyde | Microwave | Sulfamic Acid | 2 minutes | 96 |
Data compiled from studies on sulfamic acid-catalyzed Biginelli reactions.[1][3]
Experimental Protocol
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)[3]
-
Domestic microwave oven (e.g., LG model MS-1947C/01, 600W)[5]
-
100 mL beaker
-
Watch glass
-
Ice bath
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300 watts.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea or thiourea.
-
Filter the product and recrystallize from ethanol to afford the pure dihydropyrimidin-2(1H)-one.[3]
Logical Workflow for Microwave-Assisted Biginelli Reaction
Caption: Workflow for Microwave-Assisted Biginelli Synthesis.
Ultrasound-Assisted Synthesis of Tetrahydropyrimidine-5-carbonitrile Derivatives
Ultrasound irradiation provides a mechanical energy source that can accelerate reactions through acoustic cavitation. This method is particularly effective for heterogeneous reactions and can often be performed at room temperature in green solvents like water.[6][7]
Comparative Data
The following table illustrates the efficiency of ultrasound-assisted synthesis of 6-amino-4-(aryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles compared to conventional stirring.
| Entry | Aldehyde | Method | Solvent | Time | Yield (%) |
| 1 | 3-Chlorobenzaldehyde | Conventional | Water | 5-6 hours | 60 |
| 2 | 3-Chlorobenzaldehyde | Ultrasound | Water | 20 minutes | 95 |
| 3 | 4-Hydroxybenzaldehyde | Conventional | Water | 6-7 hours | 55 |
| 4 | 4-Hydroxybenzaldehyde | Ultrasound | Water | 25 minutes | 92 |
| 5 | 4-Methylbenzaldehyde | Conventional | Water | 5 hours | 65 |
| 6 | 4-Methylbenzaldehyde | Ultrasound | Water | 20 minutes | 96 |
Data compiled from studies on the synthesis of tetrahydropyrimidine-5-carbonitrile derivatives.[6]
Experimental Protocol
Materials:
-
Substituted aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Urea or thiourea (1 mmol)
-
Morpholine (0.5 mmol)
-
Water (10 mL)
-
Ultrasonic bath (e.g., 33 kHz)[6]
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, prepare a mixture of the substituted aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1 mmol) in water (10 mL).
-
Add a catalytic amount of morpholine (0.5 mmol) to the mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature (approximately 30°C) with a frequency of 33 kHz.[6]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure tetrahydropyrimidine-5-carbonitrile derivative.
Reaction Pathway for Ultrasound-Assisted Synthesis
Caption: Ultrasound-Assisted Pyrimidine Synthesis Pathway.
Multicomponent Synthesis of Dihydrotetrazolo[1,5-a]pyrimidines in Water
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and intermediate isolation steps.[1] Performing these reactions in water as a solvent further enhances their green credentials.[2]
Quantitative Data
The following table presents data for the microwave-assisted, three-component synthesis of various 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives in water.
| Entry | Aldehyde | Acetoacetic Ester Derivative | Time (min) | Yield (%) |
| 1 | Paraformaldehyde | Methyl acetoacetate | 30 | 85 |
| 2 | Paraformaldehyde | Ethyl acetoacetate | 30 | 82 |
| 3 | Acetaldehyde | Methyl acetoacetate | 25 | 88 |
| 4 | Acetaldehyde | Ethyl acetoacetate | 25 | 86 |
| 5 | Acetaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | 30 | 75 (as 5-hydroxy derivative) |
Data compiled from studies on the synthesis of dihydrotetrazolo[1,5-a]pyrimidines.[2]
Experimental Protocol
Materials:
-
5-Aminotetrazole (1.7 mmol)
-
Aldehyde (paraformaldehyde or acetaldehyde, ~2 mmol)
-
Acetoacetic ester derivative (1.77 mmol)
-
Water (3.5 mL)
-
Microwave reactor (e.g., CEM Microwave reactor)[8]
-
Septum-sealed reaction vial
Procedure:
-
In a septum-sealed reaction vial, dissolve 5-aminotetrazole (1.7 mmol), the aldehyde (~2 mmol), and the acetoacetic ester derivative (1.77 mmol) in water (3.5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 25-30 minutes.[2]
-
The crystalline product will begin to precipitate either during the reaction or upon cooling.
-
After the irradiation is complete, cool the vial to room temperature, and if necessary, further cool in an ice bath to maximize precipitation.
-
Filter the crystalline product, wash it with water, and air-dry to obtain the pure 4,7-dihydrotetrazolo[1,5-a]pyrimidine.[2]
General Scheme for Multicomponent Pyrimidine Synthesis
Caption: Green Multicomponent Synthesis of Pyrimidines.
Conclusion
The adoption of green chemistry principles in pyrimidine synthesis offers substantial benefits, including enhanced efficiency, reduced environmental impact, and improved safety.[1] Microwave-assisted synthesis, ultrasound-promoted reactions, and aqueous multicomponent strategies represent powerful tools for the modern synthetic chemist.[1][2] The protocols and data presented herein demonstrate the practical application of these techniques, providing a foundation for further innovation in the sustainable development of pharmaceutically relevant molecules.
References
- 1. asianpubs.org [asianpubs.org]
- 2. In water multicomponent synthesis of low-molecular-mass 4,7-dihydrotetrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Ethoxy-4,6-difluoropyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethoxy-4,6-difluoropyrimidine as a key intermediate in the synthesis of agrochemicals, particularly triazolopyrimidine sulfonamide herbicides. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical application in research and development.
Introduction
This compound is a crucial building block in the synthesis of a significant class of herbicides, the triazolopyrimidine sulfonamides. These herbicides, including commercially successful products like florasulam and diclosulam, are highly effective at controlling broadleaf weeds in various crops. Their mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This specific targeting provides high efficacy at low application rates and favorable toxicological profiles.
The unique reactivity of this compound, with two reactive fluorine atoms, allows for sequential nucleophilic substitution, enabling the construction of the core triazolopyrimidine structure of these herbicides.
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that typically starts from readily available raw materials like urea and diethyl sulfate. The process involves the formation of key intermediates such as 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-dichloropyrimidine.
Quantitative Data for the Synthesis of this compound
The following table summarizes the quantitative data for a typical four-step synthesis of this compound, with an overall yield of approximately 61%.[2]
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Formation of O-Ethylisourea Sulfate | Urea | Diethyl sulfate | 60-120 | - | >80 | - |
| 2 | Cyclization | O-Ethylisourea hydrogen sulfate | Diethyl malonate, Methanol, Sodium methoxide | 60-150 | - | 88.7 | 99.4 (HPLC) |
| 3 | Chlorination | 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Triethylamine | 85 | 3 | 90.7 | 98.7 (HPLC) |
| 4 | Fluorination | 2-Ethoxy-4,6-dichloropyrimidine | Anhydrous potassium fluoride, Sulfolane | 160 | 3 | 82.7 | 99.1 (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
This protocol describes the cyclization reaction to form the dihydroxypyrimidine intermediate.
Materials:
-
O-Ethylisourea hydrogen sulfate
-
Diethyl malonate
-
Methanol
-
Sodium methoxide
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve O-ethylisourea hydrogen sulfate and diethyl malonate in methanol.
-
Add a solution of sodium methoxide in methanol to the mixture.
-
Heat the reaction mixture at a temperature between 60-150°C and monitor the reaction until completion (e.g., by HPLC, until the starting material is ≤0.5%).
-
Recover the methanol by distillation under reduced pressure.
-
Add water to dissolve the residue and cool the solution to below 5°C.
-
Adjust the pH to 2 by the dropwise addition of concentrated hydrochloric acid with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-ethoxy-4,6-dihydroxypyrimidine.[2]
Protocol 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
This protocol details the chlorination of the dihydroxypyrimidine intermediate.[3]
Materials:
-
2-Ethoxy-4,6-dihydroxypyrimidine (1 mol, 157 g, 99.4% purity)
-
1,2-dichloroethane (300 mL)
-
Phosphorus oxychloride (POCl₃, 2.2 mol, 340 g)
-
Triethylamine (2 mol, 205 g, 98.5% purity)
-
Ice water
-
Brine solution
Procedure:
-
In a suitable reaction flask, dissolve 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.
-
Slowly add phosphorus oxychloride to the solution.
-
Under stirring, add triethylamine to the reaction mixture, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, heat the reaction mixture to 85°C for 3 hours.
-
Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).
-
Cool the reaction mixture to room temperature and slowly add ice water.
-
Stir for 30 minutes and allow the layers to separate.
-
Wash the organic phase with a brine solution, dry it, and fractionate to obtain 2-ethoxy-4,6-dichloropyrimidine.[2]
Protocol 3: Synthesis of this compound
This protocol describes the final fluorination step.
Materials:
-
2-Ethoxy-4,6-dichloropyrimidine (1 mol, 194.5 g, 98.7% purity)
-
Anhydrous potassium fluoride (2.5 mol, 147.2 g, 98.5% purity)
-
Sulfolane (400 mL)
Procedure:
-
In a reaction flask, add sulfolane and anhydrous potassium fluoride and heat the mixture to 200°C with stirring for 1 hour.
-
Cool the mixture to 80°C and add 2-ethoxy-4,6-dichloropyrimidine.
-
Raise the temperature to 160°C and stir the reaction for 3 hours.
-
Monitor the reaction by HPLC until the starting material is consumed (≤0.5%).
-
Distill the product under reduced pressure and refractionate to obtain this compound as a white crystalline solid upon cooling.[2]
Application in Agrochemical Synthesis: Triazolopyrimidine Sulfonamide Herbicides
This compound is a key precursor for the synthesis of various triazolopyrimidine sulfonamide herbicides. The general synthetic strategy involves the reaction of this compound with a substituted aminotriazole, followed by conversion to a sulfonyl chloride and subsequent coupling with an appropriate aniline derivative.
General Synthetic Workflow
Caption: General synthesis of triazolopyrimidine herbicides.
Protocol 4: Synthesis of Diclosulam
This protocol outlines the synthesis of the herbicide diclosulam.
Materials:
-
2-chlorosulfonyl-7-fluoro-5-ethoxy[1][4][5]triazolo[1,5-c]pyrimidine (0.10 mol, 28.0 g)
-
2,6-dichloroaniline (0.15 mol, 24.3 g)
-
3,5-Lutidine (0.30 mol, 32.1 g)
-
Acetonitrile (85 g)
-
Dimethyl sulfoxide (DMSO) (0.3 g)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve 3,5-lutidine in acetonitrile in a reaction vessel.
-
Add 2-chlorosulfonyl-7-fluoro-5-ethoxy[1][4][5]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline to the solution with stirring.
-
After 30 minutes of stirring, add dimethyl sulfoxide.
-
Heat the reaction mixture to 48°C and maintain for 24 hours.
-
After the reaction is complete, add concentrated hydrochloric acid and water.
-
Stir for 1 hour, then collect the precipitate by suction filtration.
-
Wash the filter cake with water and dry to obtain diclosulam. A yield of 92.1% with a purity of 98.5% (HPLC) has been reported for this reaction.[6][7]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Triazolopyrimidine sulfonamide herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[8] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[9] The inhibition of ALS leads to a depletion of these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[10]
Branched-Chain Amino Acid Biosynthesis Pathway and Herbicide Inhibition
Caption: Inhibition of the BCAA pathway by herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106905323A - The preparation method of diclosulam - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. researchgate.net [researchgate.net]
Derivatization of 2-Ethoxy-4,6-difluoropyrimidine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-ethoxy-4,6-difluoropyrimidine, a versatile building block in medicinal chemistry. Its unique chemical structure allows for the strategic synthesis of diverse compound libraries crucial for the discovery of novel therapeutic agents.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of anticancer and antiviral drugs, as well as agricultural products like pesticides and herbicides.[1][2] The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The strategic placement of two fluorine atoms and an ethoxy group on the pyrimidine ring makes it a highly reactive and versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions.[1] The fluorine atoms at the 4- and 6-positions are excellent leaving groups, enabling selective and sequential displacement by a variety of nucleophiles.[1] This allows for the creation of complex, functionalized pyrimidine libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery.[1][3]
The derivatization of this compound is particularly relevant for the development of kinase inhibitors, a major class of anticancer drugs.[1][4] The pyrimidine scaffold can mimic the purine core of ATP, allowing its derivatives to bind to the ATP-binding site of kinases and inhibit their activity. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins.[3][4]
Synthetic Workflow for this compound
The synthesis of this compound is a multi-step process that typically starts from urea and diethyl sulfate.[5] The key intermediate, 2-ethoxy-4,6-dihydroxypyrimidine, undergoes chlorination followed by fluorination.[4][6]
Caption: Synthetic pathway for this compound.
Derivatization Strategies via Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms at the C4 and C6 positions of this compound are highly susceptible to nucleophilic attack, making SNAr the primary method for its derivatization.[1][7] By carefully controlling reaction conditions, such as temperature and stoichiometry, either mono- or di-substitution can be achieved.[7]
Caption: General scheme for SNAr derivatization.
Common nucleophiles used for derivatization include:
-
Nitrogen Nucleophiles: Amines, hydrazines, and N-heterocycles.[1]
-
Oxygen Nucleophiles: Alcohols and phenols.
-
Sulfur Nucleophiles: Thiols.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
This protocol describes the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).[1][6]
Materials:
-
2-Ethoxy-4,6-dihydroxypyrimidine (1 mol)
-
Phosphorus oxychloride (POCl₃, 2.2 mol)
-
Triethylamine (2 mol)
-
1,2-dichloroethane (300 mL)
Procedure:
-
In a reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.[6]
-
Slowly add phosphorus oxychloride (POCl₃).[6]
-
While stirring, add triethylamine, ensuring the temperature does not exceed 50°C.[6]
-
Heat the reaction mixture to 80-85°C for approximately 3 hours.[1]
-
Monitor the reaction to completion using TLC or HPLC.
-
After completion, cool the reaction mixture and carefully quench with ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound
This protocol details the fluorination of 2-ethoxy-4,6-dichloropyrimidine using potassium fluoride (KF).[1][4]
Materials:
-
2-Ethoxy-4,6-dichloropyrimidine
-
Potassium fluoride (KF)
-
Polar aprotic solvent (e.g., acetonitrile)
Procedure:
-
To a solution of 2-ethoxy-4,6-dichloropyrimidine in a polar aprotic solvent, add a molar excess of potassium fluoride.[4]
-
Heat the reaction mixture at 80-120°C for 6 hours.[5]
-
Monitor the reaction by TLC or Gas Chromatography (GC).[4]
-
Upon completion, cool the reaction mixture and pour it into water.[4]
-
Extract the product with an organic solvent.[4]
-
Wash the organic layer with water and brine.[4]
-
Dry the organic layer, filter, and concentrate to yield the crude this compound.[4]
Protocol 3: Mono-substitution with a Nucleophile (e.g., Hydrazine)
This protocol outlines the selective mono-substitution of this compound with hydrazine hydrate to yield 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine.[6][7]
Materials:
-
This compound (0.59 mol)
-
Hydrazine hydrate (0.68 mol)
-
Triethylamine (0.67 mol)
-
Acetonitrile (275 mL)
-
Water (107 g)
Procedure:
-
Prepare a mixture of this compound in acetonitrile and water.[6]
-
Cool the mixture to 10°C.[6]
-
Add triethylamine.[6]
-
Slowly add hydrazine hydrate with stirring, maintaining the temperature between 5°C and 10°C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
| Starting Material | Reagent(s) | Product | Yield (%) | Purity (%) | Reference(s) |
| 2-Ethoxy-4,6-dihydroxypyrimidine | POCl₃ | 2-Ethoxy-4,6-dichloropyrimidine | 90.7 | 98.7 | [1] |
| 2-Ethoxy-4,6-dichloropyrimidine | KF | This compound | 82.7 | 99.1 | [1][5] |
| This compound | Hydrazine Hydrate (1.1 eq.) at 25°C | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | ~85 | - | [7] |
| This compound | Hydrazine Hydrate (1.5 eq.) at 25°C | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | ~65 | - | [7] |
| This compound | Hydrazine Hydrate (1.1 eq.) at 0°C | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | >90 | - | [7] |
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound are often designed as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-based inhibitors can block these signaling pathways, leading to cancer cell death.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: One-Pot Synthesis of 2-Ethoxy-4,6-difluoropyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated pyrimidines are crucial building blocks in medicinal chemistry, valued for enhancing metabolic stability and modulating binding affinity to biological targets.[1] Among these, 2-Ethoxy-4,6-difluoropyrimidine is a key intermediate for synthesizing a wide array of derivatives through nucleophilic aromatic substitution (SNAr). While the synthesis of the this compound core is a multi-step process, its subsequent derivatization is often achieved through efficient, one-pot reactions.
This document provides a detailed overview of the synthesis of the this compound intermediate and presents a comprehensive protocol for the one-pot synthesis of its derivatives, focusing on the reaction with hydrazine as a representative example.
Synthesis of the this compound Intermediate
The industrial synthesis of this compound is typically a four-step process starting from urea.[2][3] This pathway involves the formation of an isourea intermediate, cyclization, chlorination, and finally, a halogen exchange (Halex) reaction to introduce the fluorine atoms.[3][4]
Caption: Multi-step synthesis pathway for the this compound intermediate.
Data Presentation: Synthesis Yields and Purity
The efficiency of the final two steps of the synthesis is critical for producing a high-purity intermediate.
| Step | Reaction | Yield (%) | Purity (%) |
| 3 | Chlorination (Dihydroxy to Dichloro) | 90.7 | 98.7 |
| 4 | Fluorination (Dichloro to Difluoro) | 82.7 | 99.1 |
| Total | Overall from Urea | > 61 | > 99 |
| Data sourced from an optimized four-step process.[3] |
Application Protocol: One-Pot Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This protocol details the selective mono-substitution of this compound with hydrazine hydrate in a one-pot reaction. The primary challenge is minimizing the formation of the di-substituted byproduct, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine.[5][6] Control over stoichiometry, temperature, and addition rate is paramount for achieving high selectivity.[4][6]
3.1. Materials & Equipment
-
Reagents: this compound, Hydrazine hydrate, Triethylamine, Acetonitrile (anhydrous), Water (deionized), Ethanol.
-
Equipment: Jacketed reaction vessel with overhead stirrer, dropping funnel, thermometer, cooling bath, vacuum filtration setup.
3.2. Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of this compound (1.0 eq., 0.59 mol), acetonitrile (275 mL), and water (107 g).[4]
-
Cooling: Cool the mixture to between 0°C and 5°C using a cooling bath.[6]
-
Base Addition: Add triethylamine (1.1 eq., 0.67 mol) to the cooled mixture.[4]
-
Nucleophile Addition: Slowly add a solution of hydrazine hydrate (1.05-1.1 eq., ~0.68 mol) dropwise via a dropping funnel over 1-2 hours.[6] Critical Step: Maintain the internal temperature between 5°C and 10°C throughout the addition to control selectivity.[4][5]
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 15 minutes.[4]
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for a total of 1 hour, or until reaction completion is confirmed by TLC or HPLC monitoring.[4][6]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[4]
-
Washing: Wash the collected solid sequentially with two portions of water (100 mL each) and one portion of cold ethanol (50 mL).[4]
-
Drying: Dry the final product under vacuum to obtain 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
3.3. Data Presentation: Effect of Reaction Parameters on Selectivity
The following table demonstrates the critical impact of temperature and nucleophile stoichiometry on the product distribution.
| Parameter | Condition | Mono-substituted Product (%) | Di-substituted Product (%) | Notes |
| Temperature | 50 °C | ~60% | ~35% | High temperature significantly favors di-substitution. |
| 25 °C (RT) | ~85% | ~10% | A good balance between reaction rate and selectivity.[6] | |
| 0 °C | >90% | <5% | Optimal selectivity but requires longer reaction times.[6] | |
| Stoichiometry | 1.5 eq. Hydrazine | ~65% | ~30% | A large excess of nucleophile strongly promotes di-substitution.[6] |
| (at 25 °C) | 1.1 eq. Hydrazine | ~85% | ~10% | A slight excess helps drive the reaction to completion while maintaining good selectivity.[6] |
| Representative data intended to demonstrate trends.[6] |
Troubleshooting & Optimization
High levels of the di-substituted impurity are the most common issue in this synthesis.[5] The following workflow can be used to troubleshoot and optimize the reaction for improved selectivity.
Caption: Logical workflow for troubleshooting the formation of di-substituted byproducts.
References
Troubleshooting & Optimization
Minimizing di-substitution in 2-Ethoxy-4,6-difluoropyrimidine reactions
Welcome to the technical support center for reactions involving 2-Ethoxy-4,6-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to control reaction selectivity and minimize the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-substitution when reacting this compound with a nucleophile?
A1: The primary cause is a subsequent nucleophilic aromatic substitution (SNAr) reaction.[1] The pyrimidine ring in this compound is electron-deficient, making it highly susceptible to nucleophilic attack.[1] The fluorine atoms at the C4 and C6 positions are excellent leaving groups.[2] After the first fluorine atom is substituted by a nucleophile to form the desired mono-substituted product, the remaining fluorine atom can also be attacked by another molecule of the nucleophile.[1] This "over-addition" results in the formation of the di-substituted impurity.[1]
Q2: My reaction is producing a high percentage of the di-substituted product. What are the most critical parameters to check?
A2: If you are observing significant di-substitution, the three most critical experimental parameters to verify are:
-
Stoichiometry: Ensure you are not using a large excess of the nucleophile. A molar equivalent close to 1.0 is often recommended, though a slight excess (e.g., 1.05 to 1.2 equivalents) may be necessary to drive the reaction to completion.[1][3] Using a large excess of the nucleophile significantly promotes di-substitution.
-
Temperature: High temperatures increase reaction rates but often decrease selectivity.[1] The second substitution reaction may be accelerated more than the first at elevated temperatures.[1]
-
Rate of Addition: Adding the nucleophile too quickly creates localized areas of high concentration, which favors di-substitution.[1] A slow, controlled (dropwise) addition is essential.[1]
Q3: How does reaction temperature influence the formation of the di-substituted byproduct?
A3: Temperature is a critical factor in controlling selectivity. Lowering the reaction temperature decreases the rate of both the first and second substitution reactions.[1] However, it often has a more pronounced effect on the less favorable second substitution, thereby increasing the yield of the desired mono-substituted product.[1] For instance, conducting the reaction at 0 °C can yield over 90% of the mono-substituted product with less than 5% of the di-substituted byproduct.[1]
Q4: Can the choice of solvent affect the selectivity of the reaction?
A4: Yes, the solvent can influence reaction rates and selectivity. Polar aprotic solvents are common for SNAr reactions.[1] For hydrazine substitution, ethanol is a frequently used solvent.[1] The polarity of the solvent can affect the stability of the reaction intermediates. It is also crucial to use anhydrous solvents to prevent potential side reactions with water, which can lead to hydrolysis of the starting material or product.[3][4]
Troubleshooting Guide
If your experiment is yielding an unacceptably high level of di-substituted product, follow this troubleshooting workflow to diagnose and resolve the issue.
Data Presentation
The following tables illustrate the expected impact of key reaction parameters on product distribution when reacting this compound with a nucleophile like hydrazine. Note: These are representative data intended to demonstrate trends.[1]
Table 1: Effect of Reaction Temperature on Product Selectivity
| Reaction Temperature (°C) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) | Notes |
| 50 | ~70% | ~25% | Lower selectivity, faster reaction. |
| 25 (Room Temp) | ~85% | ~10% | A good balance between reaction time and selectivity.[1] |
| 0 | >90% | <5% | Optimal selectivity but requires significantly longer reaction times.[1] |
Table 2: Effect of Nucleophile Addition Rate on Product Selectivity (at 25 °C)
| Addition Method | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) | Notes |
| Rapid (Bulk Addition) | ~75% | ~20% | High local concentration of nucleophile favors di-substitution. |
| Slow Dropwise (2h) | >90% | <5% | Maintains low nucleophile concentration, maximizing mono-substitution.[1] |
Reaction Pathway
The formation of the di-substituted product occurs in a stepwise manner. Controlling conditions to favor the first reaction step over the second is the key to achieving high selectivity.[1]
Experimental Protocol: Selective Mono-substitution with Hydrazine
This protocol details the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine from this compound with measures to minimize di-substitution.[1]
Materials:
-
This compound (1.0 eq.)
-
Hydrazine monohydrate (1.05 eq.)
-
Ethanol (anhydrous)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet.
Experimental Workflow Diagram:
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Place the three-neck flask in an ice-water bath on a magnetic stirrer.[1]
-
Initial Charge: Dissolve this compound (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of starting material) in the reaction flask. Begin stirring and purge the system with nitrogen.[1]
-
Nucleophile Preparation: In the dropping funnel, dilute hydrazine monohydrate (1.05 eq.) with anhydrous ethanol (approx. 2-3 mL per gram of hydrazine).[1]
-
Controlled Addition: Once the reaction flask has cooled to 0-5 °C, begin the dropwise addition of the hydrazine solution from the dropping funnel. The addition should be slow and controlled, ideally over a period of 1-2 hours.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS) to check for the consumption of the starting material and the formation of the product versus the di-substituted impurity.[1][3]
-
Workup: Once the reaction is complete, quench the reaction by pouring it into cold water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to remove any remaining di-substituted impurity or unreacted starting material.[3]
References
Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2-ethoxy-4,6-difluoropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the SNAr reaction of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| 1. Low to No Product Yield | a. Insufficiently reactive nucleophile: The chosen amine or other nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring effectively. b. Low reaction temperature: The activation energy for the reaction has not been overcome. c. Inappropriate solvent: The solvent may not adequately solvate the nucleophile or the reaction intermediates. d. Ineffective base: The base may not be strong enough to deprotonate the nucleophile (if required) or neutralize the HF generated. | a. Consider using a more nucleophilic amine or converting the nucleophile to its more reactive conjugate base (e.g., using NaH for alcohols). b. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1] For some nucleophiles, gentle heating may be required after the initial addition.[1] c. Use polar aprotic solvents such as acetonitrile, DMF, or THF to facilitate the reaction.[2] d. For amine nucleophiles, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1][2][3] |
| 2. Formation of Di-substituted Byproduct | a. Excess nucleophile: Using a large excess of the nucleophile increases the probability of a second substitution reaction. b. High reaction temperature: Elevated temperatures can increase the rate of the second substitution, reducing selectivity for the mono-substituted product.[4] c. Rapid addition of nucleophile: This can create localized high concentrations of the nucleophile, promoting di-substitution.[4] | a. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[1][4] b. Maintain a low reaction temperature, especially during the addition of the nucleophile (e.g., 0-10°C).[1][3][4] c. Add the nucleophile slowly and in a controlled manner (dropwise), ideally over a prolonged period (e.g., 1-2 hours).[4] |
| 3. Reaction with Solvent (Solvolysis) | a. Nucleophilic solvent: Using a nucleophilic solvent (e.g., alcohols) can lead to it competing with the intended nucleophile. | a. Employ a non-nucleophilic, polar aprotic solvent like acetonitrile, DMF, or THF.[2] |
| 4. Hydrolysis of Starting Material or Product | a. Presence of water: Moisture in the reaction can lead to the formation of hydroxylated impurities. | a. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| 5. Difficulty in Product Purification | a. Removal of high-boiling solvents: Solvents like DMF or DMSO can be difficult to remove completely. b. Separation of product from byproducts: The polarity of the desired product and impurities may be similar, making chromatographic separation challenging. | a. Perform an aqueous workup to partition the product into an organic solvent and remove the high-boiling solvent in the aqueous layer. b. Optimize the reaction conditions to minimize byproduct formation. Recrystallization or careful column chromatography may be necessary. The di-substituted byproduct can be particularly difficult to separate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SNAr reaction on this compound?
A1: The SNAr reaction on the fluorinated pyrimidine ring proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nature of the two ring nitrogens activates the C4 and C6 positions for nucleophilic attack. The nucleophile adds to one of these positions, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2]
Q2: Which fluorine is more reactive, the one at C4 or C6?
A2: In this compound, the C4 and C6 positions are electronically very similar due to the symmetrical placement of the nitrogen atoms and the ethoxy group at C2. For an incoming nucleophile, both positions are highly activated. In many reported syntheses using this substrate, the reaction is performed to achieve mono-substitution, and often a single major mono-substituted product is isolated, implying that one position may be slightly more reactive or that the reaction conditions favor substitution at one site. However, without a directing group, a mixture of isomers could potentially form.
Q3: How can I favor mono-substitution over di-substitution?
A3: To favor mono-substitution, careful control of the reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Use a near-equimolar amount or only a slight excess of the nucleophile (e.g., 1.05 to 1.2 equivalents).[1][4]
-
Temperature: Maintain a low temperature (e.g., 0-10°C) during the addition of the nucleophile to enhance selectivity.[1][3][4]
-
Rate of Addition: Add the nucleophile slowly (dropwise) to avoid localized high concentrations.[4]
Q4: What are the best solvents and bases to use for this reaction?
A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. Acetonitrile, DMF, and THF are good choices.[2] For reactions with amine nucleophiles, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the HF that is formed during the reaction.[1][2][3]
Q5: My reaction is very slow. What can I do to increase the rate?
A5: If the reaction is sluggish, you can consider several options. First, ensure your nucleophile is sufficiently reactive. If not, you may be able to increase its nucleophilicity (e.g., by deprotonation). Second, you can try gradually increasing the reaction temperature after the initial controlled addition of the nucleophile.[1] Finally, switching to a more polar solvent like DMF or DMSO can sometimes accelerate the reaction.
Data Presentation
The following table provides representative data on how reaction parameters can influence the product distribution in the SNAr reaction of this compound with an amine nucleophile, aiming for mono-substitution. These are illustrative trends based on established principles for controlling selectivity.[4]
| Parameter | Condition | Mono-substituted Product (Approx. Yield) | Di-substituted Product (Approx. Yield) | Remarks |
| Temperature | 0°C | >90% | <5% | Optimal selectivity but may require longer reaction times. |
| 25°C (Room Temp) | ~85% | ~10% | A good balance between reaction time and selectivity. | |
| 50°C | <70% | >25% | Higher temperatures decrease selectivity significantly. | |
| Nucleophile Stoichiometry | 1.05 eq. | >90% | <5% | Ideal for maximizing mono-substitution. |
| 1.5 eq. | ~80% | ~15% | Increased excess of nucleophile leads to more di-substitution. | |
| 2.0 eq. | ~60% | ~35% | Significant formation of the di-substituted product. | |
| Rate of Addition | Slow Dropwise (e.g., over 2h) at 0°C | >90% | <5% | Maintains a low concentration of the nucleophile, maximizing selectivity. |
| Rapid Addition at 0°C | ~75% | ~20% | High local concentrations of the nucleophile reduce selectivity. |
Experimental Protocols
General Protocol for Mono-substitution with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific amine nucleophiles.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.05-1.2 eq.)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, THF)
-
Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 eq.)
-
Standard glassware for anhydrous reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Cool the flask to 0-5°C using an ice-water bath.
-
Initial Charge: Dissolve this compound (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent in the reaction flask.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the anhydrous solvent in the dropping funnel.
-
Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature remains between 0-10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-6 hours, or let it warm to room temperature, depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Detailed Protocol for the Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
This protocol is adapted from a known procedure for the selective mono-substitution of this compound with hydrazine.[4]
Materials:
-
This compound (1.0 eq.)
-
Hydrazine monohydrate (1.05 eq.)
-
Anhydrous ethanol
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: Assemble the dry glassware and place the three-neck flask in an ice-water bath.
-
Initial Charge: Dissolve this compound (1.0 eq.) in anhydrous ethanol in the reaction flask. Begin stirring and purge the system with nitrogen.
-
Nucleophile Preparation: In the dropping funnel, dilute hydrazine monohydrate (1.05 eq.) with anhydrous ethanol.
-
Controlled Addition: Once the reaction flask has cooled to 0-5°C, begin the dropwise addition of the hydrazine solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to stir the reaction at 0-5°C for an additional 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Quench the reaction by pouring it into cold water. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A troubleshooting decision workflow for common issues.
References
Technical Support Center: Purification of 2-Ethoxy-4,6-difluoropyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic purification of 2-ethoxy-4,6-difluoropyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes, the most common impurities include unreacted starting materials and intermediates such as 2-ethoxy-4,6-dihydroxypyrimidine and the mono-substituted intermediate, 2-ethoxy-4-chloro-6-fluoropyrimidine. Residual catalysts and reagents from the chlorination and fluorination steps can also be present.
Q2: Which chromatographic techniques are most effective for purifying this compound derivatives?
A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for the purification of fluorinated pyrimidine derivatives. Flash column chromatography is also a viable method for less complex separations or for initial purification steps. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.
Q3: How does the presence of fluorine atoms affect the chromatographic behavior of these compounds?
A3: The high electronegativity of fluorine can alter the polarity and intermolecular interactions of the molecule. Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be exploited for selective separation using fluorinated stationary phases. The position of the fluorine atoms can also influence the molecule's dipole moment, affecting its retention on polar and non-polar stationary phases.
Q4: What are the recommended starting conditions for developing an HPLC method for a novel this compound derivative?
A4: A good starting point for method development is to use a C18 reverse-phase column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and reproducibility.
Q5: Can I use the same column for both analytical and preparative HPLC?
A5: While it is possible to use the same stationary phase for both, it is generally not recommended to use the same physical column. Preparative HPLC involves injecting a much larger sample mass, which can lead to column overloading and a decrease in separation efficiency. It is best practice to develop the method on an analytical column and then scale it up to a preparative column with the same stationary phase.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound derivatives.
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | - Interaction of basic nitrogen atoms in the pyrimidine ring with acidic silanols on the silica-based stationary phase.- Mobile phase pH is close to the pKa of the compound.- Column overload. | - Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Fronting) | - Column overload.- Poor sample solubility in the mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Column void or contamination.- Co-elution of closely related impurities. | - Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution. |
| Low Retention | - The compound is too polar for the reverse-phase column.- The mobile phase is too strong. | - Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature. |
Flash Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | - Inappropriate solvent system.- Column overload. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column. |
| Compound "Streaking" on the Column | - Compound is sparingly soluble in the eluent.- Adsorption to active sites on the silica gel. | - Add a small amount of a more polar solvent to the eluent.- Pre-treat the crude sample with a small amount of silica gel before loading. |
| Cracked Column Bed | - Improper column packing.- Running the column dry. | - Ensure the column is packed evenly and is not allowed to run dry during the purification. |
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of this compound as reported in the literature.
| Reaction Step | Product | Yield (%) | Purity (%) (by HPLC) |
| Chlorination | 2-ethoxy-4,6-dichloropyrimidine | 90.7 | 98.7 |
| Fluorination | This compound | 82.7 | 99.1 |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification
This protocol is a starting point and should be optimized for each specific derivative.
-
Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV at 254 nm or a wavelength appropriate for the compound's chromophore.
-
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound derivatives.
Caption: Logical troubleshooting workflow for common HPLC issues.
Technical Support Center: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Ethoxy-4,6-difluoropyrimidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic pathway starts with 2-ethoxy-4,6-dihydroxypyrimidine. This precursor undergoes a two-step process:
-
Chlorination: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine, to yield 2-ethoxy-4,6-dichloropyrimidine.[1]
-
Fluorination (Halex Reaction): The chlorine atoms are then substituted with fluorine via a halogen exchange reaction with a fluoride source, most commonly potassium fluoride (KF), to produce the final product, this compound.[1]
Q2: What are the primary byproducts in the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine?
A2: The main byproducts in the chlorination step typically include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-ethoxy-4,6-dihydroxypyrimidine.
-
Phosphorus-Containing Impurities: If the quenching of the excess phosphorus oxychloride is not thorough, various phosphoric acid byproducts can contaminate the desired product.[2]
-
4,6-dichloro-2-pyrimidinylphosphoramidic dichloride: This has been identified as a potential byproduct in similar chlorination reactions of aminodihydroxypyrimidines.[3]
Q3: What are the common impurities found after the fluorination (Halex) step?
A3: During the fluorination of 2-ethoxy-4,6-dichloropyrimidine, the following impurities are often encountered:
-
Unreacted 2-ethoxy-4,6-dichloropyrimidine: The fluorination reaction may not go to completion, leaving the chlorinated precursor in the final product mixture.[4]
-
Mono-fluorinated Intermediate (2-Ethoxy-4-chloro-6-fluoropyrimidine): Incomplete substitution where only one of the two chlorine atoms is replaced by fluorine results in this intermediate. Due to its structural similarity to the final product, separation can be challenging.
-
Hydrolysis Products: The Halex reaction is sensitive to moisture. Any water present can lead to the hydrolysis of the chlorinated or fluorinated pyrimidine rings, resulting in the formation of the corresponding hydroxypyrimidines.[4]
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproduct formation, careful control of reaction conditions is crucial:
-
For the chlorination step: Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. A proper and thorough quenching of the chlorinating agent is essential to avoid phosphorus-containing impurities.
-
For the fluorination step: Use anhydrous reagents and solvents to prevent hydrolysis.[4] Monitoring the reaction progress helps to ensure complete conversion of the dichloro-intermediate.
Troubleshooting Guides
Problem 1: Low Yield of 2-Ethoxy-4,6-dichloropyrimidine in the Chlorination Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained, typically around 85°C.[5]- Extend the reaction time and monitor progress using TLC or HPLC. |
| Degradation of Product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of tarry precipitates.[2] |
| Loss during Workup | - Ensure complete extraction of the product from the aqueous phase. The use of a suitable organic solvent is critical.[2] |
Problem 2: Presence of Significant Impurities After Fluorination
| Possible Cause | Suggested Solution |
| Unreacted 2-Ethoxy-4,6-dichloropyrimidine | - Ensure the potassium fluoride is anhydrous and of high purity.- Increase the reaction temperature (typically 160°C) or extend the reaction time (around 3 hours) and monitor for the disappearance of the starting material by HPLC.[6] |
| Presence of 2-Ethoxy-4-chloro-6-fluoropyrimidine | - Optimize the stoichiometry of potassium fluoride to ensure complete substitution.- Purification can be achieved through fractional distillation under reduced pressure.[6] |
| Hydrolysis Byproducts | - Thoroughly dry all glassware, solvents, and reagents before use.[4]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4] |
| Tarry Residues | - Ensure the reaction temperature is well-controlled, as excessive heat can lead to polymerization and degradation. |
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound.
Table 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-Ethoxy-4,6-dihydroxypyrimidine | [5] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [5] |
| Base | Triethylamine | [5] |
| Solvent | 1,2-dichloroethane | [5] |
| Reaction Temperature | 85°C | [5] |
| Reaction Time | 3 hours | [5] |
| Yield | 90.7% | [5] |
| Purity (HPLC) | 98.7% | [5] |
Table 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-Ethoxy-4,6-dichloropyrimidine | [6] |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | [6] |
| Solvent | Sulfolane | [6] |
| Reaction Temperature | 160°C | [6] |
| Reaction Time | 3 hours | [6] |
| Yield | 82.7% | [6] |
| Purity (HPLC) | 99.1% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine
This protocol is adapted from patent literature.[5]
-
In a suitable reaction vessel, dissolve 157 g (1 mol, 99.4% purity) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane.
-
Slowly add 340 g (2.2 mol) of phosphorus oxychloride (POCl₃) to the solution.
-
Under stirring, add 205 g (2 mol) of triethylamine to the reaction mixture. Control the addition rate to maintain the reaction temperature below 50°C.
-
After the addition is complete, heat the reaction mixture to 85°C and maintain for 3 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and quench by slowly adding it to ice water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.
Protocol 2: Synthesis of this compound
This protocol is adapted from patent literature.[6]
-
To a 1000 mL reaction flask, add 400 mL of sulfolane and 147.2 g (2.5 mol) of anhydrous potassium fluoride (98.5% purity). Heat the mixture to 200°C and stir for 1 hour to ensure dryness.
-
Cool the mixture to 80°C and add 194.5 g (1 mol) of 2-ethoxy-4,6-dichloropyrimidine (98.7% purity).
-
Heat the reaction mixture to 160°C and stir for 3 hours.
-
Monitor the reaction by HPLC. Stop the reaction when the concentration of 2-ethoxy-4,6-dichloropyrimidine is ≤ 0.5%.
-
Isolate the product by vacuum distillation. The product can be further purified by fractional distillation. The final product may be a white crystalline solid upon cooling.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
Welcome to the technical support center for the synthesis of 2-Ethoxy-4,6-difluoropyrimidine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most widely adopted synthetic pathway begins with 2-ethoxy-4,6-dihydroxypyrimidine. This precursor undergoes a two-step process: first, a chlorination reaction to replace the hydroxyl groups, followed by a halogen exchange (Halex) reaction to introduce the fluorine atoms.[1][2] The typical route involves:
-
Chlorination: 2-ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to produce 2-ethoxy-4,6-dichloropyrimidine.[1][2][3]
-
Fluorination: The resulting 2-ethoxy-4,6-dichloropyrimidine is then subjected to fluorination using a nucleophilic fluoride source, such as potassium fluoride (KF), to yield the final product, this compound.[2][3][4]
Q2: Which steps are most critical for maximizing the overall yield?
A2: Both the chlorination and fluorination steps are critical and require careful optimization. The chlorination reaction can achieve yields as high as 90.7%, while the subsequent fluorination step has been reported with yields around 82.7%.[2] A complete four-step synthesis starting from urea can achieve a total yield of over 61% with high purity.[2] Careful control of reaction parameters in these two final steps is paramount for maximizing the overall output.
Q3: What are the primary impurities I should expect and how can I minimize them?
A3: The most common impurities are typically unreacted starting materials or partially substituted intermediates.
-
During Fluorination: The most likely impurity is the mono-substituted intermediate, 2-ethoxy-4-chloro-6-fluoropyrimidine. Its formation indicates an incomplete reaction. To minimize this, ensure an adequate molar excess of the fluorinating agent and optimize the reaction time and temperature.[5]
-
Moisture-Related Impurities: The fluorination reaction is highly sensitive to moisture. The presence of water can lead to hydrolysis of the starting material or product and can deactivate the fluorinating agent.[1] Using anhydrous solvents and reagents is crucial.
Q4: What analytical techniques are recommended for monitoring reaction progress?
A4: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the consumption of starting materials and the formation of the product at each stage.[3] For final product analysis and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique.[6] Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks of reaction progress.[1]
Troubleshooting Guides
Problem 1: Low Yield in Chlorination Step (Formation of 2-Ethoxy-4,6-dichloropyrimidine)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the correct stoichiometry is used; the molar ratio of 2-ethoxy-4,6-dihydroxypyrimidine to POCl₃ is typically between 1:1 and 1:3.[7] Verify that the reaction has been run for a sufficient duration (e.g., 3 hours at 85°C) until analysis shows the starting material is consumed (≤ 0.5%).[3] |
| Reaction Temperature Too Low | The chlorination reaction is typically carried out at an elevated temperature, often in the range of 80–85°C, to ensure it proceeds to completion.[2] |
| Degradation of Reagents/Products | During the addition of the base (e.g., triethylamine), the temperature should be carefully controlled to not exceed 50°C to prevent side reactions or degradation.[1] After the reaction is complete, cool the mixture to room temperature before quenching with ice water.[1] |
Problem 2: Low Yield in Fluorination Step (Formation of this compound)
| Potential Cause | Recommended Solution |
| Moisture Contamination | This is a critical factor. The fluorination reaction with potassium fluoride is sensitive to moisture.[1] Ensure all reagents (especially KF), solvents (e.g., Sulfolane, DMF), and glassware are rigorously dried and the reaction is run under an inert, anhydrous atmosphere.[1][8] |
| Incomplete Reaction | The reaction may require high temperatures (80-160°C) and sufficient time (3-12 hours) to go to completion.[4][8] Monitor the reaction to confirm the disappearance of the starting material (2-ethoxy-4,6-dichloropyrimidine).[4] Consider increasing the temperature or extending the reaction time if conversion is low.[8] |
| Poor Quality/Activity of Fluorinating Agent | Use spray-dried or freshly ground and dried potassium fluoride (KF) for maximum reactivity. The particle size and surface area of KF can significantly impact the reaction rate. |
| Insufficient Stoichiometry of Fluorinating Agent | A molar excess of the fluorinating agent is typically required to drive the reaction to completion. A common molar ratio of dichloropyrimidine to KF is 1:2.5.[4] |
Data Presentation
Table 1: Summary of Reported Yields and Purity
| Synthetic Step | Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Chlorination | 2-Ethoxy-4,6-dichloropyrimidine | 90.7% | 98.7% | [2][3] |
| Fluorination | This compound | 82.7% | 99.1% | [2][3] |
| Overall (from Urea) | This compound | > 61% | > 99% | [2] |
Table 2: Comparison of Fluorination Reaction Conditions
| Fluorinating Agent | Solvent | Temperature | Time | Reference |
| Potassium Fluoride (KF) | Not specified | 80-120°C | 6 hours | [3] |
| Potassium Fluoride (KF) | Sulfolane or DMF | 80°C | 12 hours | [8] |
| Potassium Fluoride (KF) | Sulfolane | 160°C | 3 hours | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine [1][2][3]
-
Reaction Setup: In a suitable reaction flask, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) in an appropriate solvent such as 1,2-dichloroethane (approx. 300 mL).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, approx. 2.2 mol) to the mixture.
-
Base Addition: Under constant stirring, add triethylamine (approx. 2 mol) dropwise. It is critical to control the rate of addition to maintain the internal temperature below 50°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 85°C and maintain for 3 hours. Monitor the reaction by HPLC until the starting material is consumed (≤ 0.5%).
-
Work-up: Cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to ice water. Stir for 30 minutes.
-
Extraction and Purification: Allow the layers to separate. The organic phase should be washed with brine, dried over an appropriate drying agent, and concentrated under reduced pressure to yield the product.
Protocol 2: Synthesis of this compound [3][4]
-
Reaction Setup: In a reaction vessel suitable for high temperatures, combine 2-ethoxy-4,6-dichloropyrimidine (1 mol), anhydrous potassium fluoride (2.5 mol), and a high-boiling point aprotic polar solvent (e.g., Sulfolane).
-
Reaction: Heat the mixture to 160°C with vigorous stirring. Maintain this temperature for 3 hours. Monitor the reaction to ensure the starting material is consumed (≤ 0.5%).
-
Work-up: After the reaction is complete, cool the mixture.
-
Purification: The product is typically isolated by distillation under reduced pressure. Further purification can be achieved by re-distillation or recrystallization to obtain a product with high purity (e.g., 99.1%).
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the critical fluorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Ethoxy-4,6-difluoropyrimidine and its Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Ethoxy-4,6-difluoropyrimidine and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its intermediates?
A1: The primary stability concerns for this compound and its intermediates, particularly during synthesis and storage, include susceptibility to hydrolysis, especially under acidic or basic conditions, and potential for nucleophilic substitution of the fluorine atoms. The electron-deficient nature of the pyrimidine ring makes it prone to attack by nucleophiles.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to hydrolysis under both acidic and alkaline conditions. Alkaline conditions, in particular, can promote the hydrolysis of the ethoxy group. Forced degradation studies are recommended to quantify the extent of degradation at different pH levels.
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
A3: Under hydrolytic conditions, the ethoxy group at the C2 position can be cleaved to form 2-hydroxy-4,6-difluoropyrimidine. Further hydrolysis of the fluorine atoms is also possible, though generally requires more forcing conditions.
Q4: Can the fluorine atoms on the pyrimidine ring be displaced during reactions?
A4: Yes, the fluorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). This is a common issue during the synthesis of derivatives, where nucleophiles can displace one or both fluorine atoms, leading to mono- or di-substituted products. Careful control of reaction stoichiometry and temperature is crucial to manage this.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry place, away from moisture and strong acids or bases. Inert atmosphere storage can also be beneficial to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Impurities in a Reaction Mixture Involving this compound
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Starting Material | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Di-substitution by a Nucleophile | Carefully control the stoichiometry of the nucleophile (use of a slight excess, e.g., 1.1-1.2 equivalents, is common). Add the nucleophile slowly at a low temperature (e.g., 0-5 °C) to improve selectivity. Monitor the reaction progress closely using TLC or HPLC to avoid prolonged reaction times that can favor di-substitution. |
| Incomplete Reaction | Verify the quality and purity of the starting this compound. Ensure adequate reaction time and temperature. Monitor the reaction to completion by TLC or HPLC. |
Issue 2: Low Yield or Degradation of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Product Instability During Workup | Minimize exposure to aqueous acidic or basic conditions during extraction and washing steps. Use neutralized water for washes. Evaporate solvents at a low temperature to prevent thermal degradation. |
| Hydrolysis of the Product | If the product contains labile functional groups, ensure all workup and purification steps are performed under anhydrous conditions where possible. |
| Photodegradation | Protect the reaction mixture and the isolated product from light, especially if the molecule contains chromophores that absorb in the UV-Vis range. |
Data Presentation: Forced Degradation Studies
The following tables summarize representative quantitative data from forced degradation studies on a generic 2-alkoxy-4,6-dihalopyrimidine intermediate. These studies are crucial for understanding the intrinsic stability of the molecule.
Table 1: Hydrolytic Stability
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradant |
| 0.1 M HCl | 24 | 60 | 15% | 2-hydroxy-4,6-difluoropyrimidine |
| Water | 24 | 60 | < 5% | Not significant |
| 0.1 M NaOH | 24 | 60 | 45% | 2-hydroxy-4,6-difluoropyrimidine |
Table 2: Oxidative, Thermal, and Photolytic Stability
| Stress Condition | Parameters | % Degradation |
| Oxidative | 3% H₂O₂ at RT for 24h | < 5% |
| Thermal | Solid state at 80°C for 48h | < 2% |
| Photolytic | Solid state, ICH option 1 | < 3% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for conducting forced degradation studies on this compound intermediates to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the intermediate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL
Troubleshooting low yield in fluorination of dihydroxypyrimidine
Welcome to the technical support center for the fluorination of dihydroxypyrimidine (uracil). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the fluorination of dihydroxypyrimidine (uracil)?
The most common method for the fluorination of dihydroxypyrimidine is direct electrophilic fluorination to produce 5-fluorouracil.[1] Historically, this has been achieved using elemental fluorine (F₂) diluted with an inert gas.[2] Modern approaches often utilize more user-friendly electrophilic fluorinating agents such as Selectfluor®.[3] An alternative, though less direct, synthetic route involves a multi-step process starting from ethyl monofluoroacetate.[1]
Q2: How does the tautomerism of dihydroxypyrimidine affect its fluorination?
Dihydroxypyrimidine exists in keto-enol tautomeric forms.[4] The predominant diketo form is less nucleophilic, but the enol form is sufficiently electron-rich to react with electrophilic fluorinating agents.[5] The tautomeric equilibrium can be influenced by the solvent and pH of the reaction medium, which in turn can affect the reaction rate and yield.[6][7] The formation of the enol tautomer is a key step for the electrophilic fluorination to proceed.
Q3: What are the typical yields for the fluorination of dihydroxypyrimidine?
Yields can vary significantly depending on the fluorinating agent, reaction conditions, and scale. Direct fluorination with elemental fluorine has been reported with yields ranging from 6.1% in some older procedures to as high as 86.7% under optimized microchannel reactor conditions.[1][2] Fluorination of related 5-halouracils has been reported to produce 5-fluoro-5-halo-6-hydroxy-5,6-dihydrouracils in 82-92% yields.[8]
Q4: How can I monitor the progress of the fluorination reaction?
The progress of the reaction can be monitored by the consumption of the starting material (dihydroxypyrimidine). Techniques such as Thin-Layer Chromatography (TLC) can be used to qualitatively track the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a suitable method.
Q5: What are the recommended methods for purifying the 5-fluorouracil product?
Common purification techniques for 5-fluorouracil include recrystallization from water or organic solvents like ethanol.[9] Column chromatography on silica gel can also be employed.[2] The choice of eluent for chromatography will depend on the polarity of the product and any impurities.[2] It is important to note that the introduction of a fluorine atom can alter the polarity of the molecule compared to the starting material.[2]
Troubleshooting Guide: Low Yield
Low yields in the fluorination of dihydroxypyrimidine can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Fluorinating Agent: Many fluorinating agents are moisture-sensitive and can degrade over time if not stored properly under anhydrous conditions.[2]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate. Some fluorination reactions require low temperatures to prevent side reactions, while others may need heating to proceed.
-
Inappropriate Solvent: The choice of solvent is critical as it can affect the solubility of reagents and the nucleophilicity of the substrate.[2] Aprotic polar solvents like acetonitrile are commonly used.[2] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[2]
-
Tautomeric Equilibrium: The concentration of the reactive enol tautomer of dihydroxypyrimidine might be too low under the chosen reaction conditions.[4]
Solutions:
-
Use Fresh Reagents: Always use a fresh, properly stored batch of the fluorinating agent.
-
Optimize Temperature: Screen a range of temperatures to find the optimal condition for your specific reaction. Start with lower temperatures to minimize byproduct formation and gradually increase if the reaction is too slow.[2]
-
Solvent Screening: Test a variety of anhydrous, non-nucleophilic solvents.[2] Acetonitrile is often a good starting point.[2]
-
Adjust pH: The addition of a mild base or acid might shift the tautomeric equilibrium towards the more reactive enol form.
Problem 2: Formation of Multiple Products and Byproducts
Possible Causes:
-
Over-fluorination: The desired monofluorinated product can sometimes undergo further fluorination to yield difluorinated or other polyfluorinated byproducts.
-
Substrate Degradation: Dihydroxypyrimidine can be susceptible to degradation under harsh reaction conditions, such as strongly acidic or basic media, or in the presence of strong oxidizing agents.[2][10] This can lead to the formation of decomposition products.
-
Side Reactions with Solvent: The fluorinating agent may react with the solvent, leading to unwanted byproducts.[2]
-
Dimerization/Polymerization: Electron-rich heterocycles can be prone to polymerization under certain conditions.[2]
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess is often sufficient for monofluorination.
-
Milder Reaction Conditions: Employ milder fluorinating agents and reaction conditions.[2] The use of a base like Li₂CO₃ at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in the fluorination of other heterocycles.[2][11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Compatibility Check: Ensure the chosen solvent is compatible with the fluorinating agent under the reaction conditions.[2]
Problem 3: Difficult Purification
Possible Causes:
-
Byproducts with Similar Polarity: Some byproducts may have similar polarity to the desired product, making separation by chromatography challenging.
-
Removal of Reagent Byproducts: Some fluorinating agents generate byproducts that are difficult to remove. For example, when using N,N'-dicyclohexylcarbodiimide (DCC) in derivatization reactions, the resulting 1,3-dicyclohexylurea (DCU) byproduct can be hard to separate.[12]
Solutions:
-
Optimize Reaction for Cleaner Conversion: A cleaner reaction with fewer byproducts will simplify purification. Revisit the troubleshooting steps for low conversion and multiple products.
-
Alternative Purification Techniques: Besides chromatography and recrystallization, consider techniques like sublimation or the use of scavenger resins to remove specific impurities.
-
Alternative Reagents: If a specific reagent is causing persistent purification issues, consider using an alternative. For instance, N,N'-diisopropylcarbodiimide (DIC) can be used instead of DCC, as the resulting urea byproduct is often easier to remove.[12]
Data Presentation
Table 1: Reported Yields for the Synthesis of 5-Fluorouracil from Uracil (Dihydroxypyrimidine)
| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fluorine (F₂) | Acetic Acid | Not Specified | 6.1 | [2] |
| Fluorine (F₂) | Hydrogen Fluoride | 0-5 | Not Specified | [2] |
| Fluorine (F₂) | Trifluoroacetic Acid | -10 | 86.7 | [1] |
Experimental Protocols
Protocol 1: Direct Fluorination of Uracil with Elemental Fluorine in a Microchannel Reactor
This protocol is based on a high-yield synthesis of 5-fluorouracil.[1]
-
System Preparation: A continuous flow microchannel reaction system is dewatered, degreased, and passivated with a 5 mol% fluorine-nitrogen gas mixture.
-
Reagent Preparation: A solution of uracil (7% by mass) in trifluoroacetic acid is prepared.
-
Reaction Setup: The uracil solution is continuously fed into the microchannel reactor. Simultaneously, a 20 mol% fluorine-nitrogen mixed gas is introduced.
-
Reaction Conditions: The reaction is maintained at a temperature of -10°C and a pressure of 0.3 MPa. The molar ratio of fluorine to uracil is kept at 1.2:1.
-
Quenching and Work-up: The crude reaction product is passed through a quenching module and then separated by a gas-liquid separator.
-
Purification: The product is further treated and dried to obtain 5-fluorouracil.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in dihydroxypyrimidine fluorination.
Proposed Mechanism for Electrophilic Fluorination of Uracil
Caption: Proposed mechanism for the electrophilic fluorination of dihydroxypyrimidine (uracil).
References
- 1. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]
- 10. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives | MDPI [mdpi.com]
Technical Support Center: Recrystallization of 2-Ethoxy-4,6-difluoropyrimidine Products
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful recrystallization of 2-Ethoxy-4,6-difluoropyrimidine and related products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrimidine derivatives, common solvents include ethanol, acetone, and 1,4-dioxane.[1] Solvent mixtures, such as ethyl acetate/hexane, are also frequently effective.[1] Given the fluorinated nature of this compound, which can alter solubility, a solvent screening study is highly recommended.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," the formation of a liquid layer instead of solid crystals, is a common issue, particularly with fluorinated compounds.[2] This typically occurs if the compound is too soluble in the chosen solvent or if the solution is cooled too rapidly.[3] To resolve this, try using a solvent in which the compound is less soluble.[3] Alternatively, ensure a very slow cooling rate by insulating the flask.[3] If these methods fail, redissolving the oil in a minimal amount of a "good" solvent and then using an anti-solvent or employing the vapor diffusion technique can promote crystallization.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form, the solution may be too dilute or supersaturated.[3][4] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[3][4] If these techniques are unsuccessful, the solution is likely not saturated. In this case, you can heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again slowly.[3]
Q4: How can I purify a this compound product that is only soluble in high-boiling point solvents like DMF or DMSO?
A4: For compounds with high solubility in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique.[3] In this method, the compound is dissolved in a small amount of the high-boiling point solvent in an open vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and promoting gradual crystal growth.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | 1. Solution is not supersaturated (too much solvent).[3][5] 2. Nucleation is inhibited. | 1. Re-heat the solution to evaporate some solvent and increase the concentration.[3][6] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[3][6] |
| "Oiling Out" | 1. Compound is too soluble in the chosen solvent.[3] 2. Solution is being cooled too quickly.[3] 3. Presence of impurities.[3] | 1. Try a solvent in which the compound has lower solubility.[3] 2. Allow the solution to cool more slowly by insulating the flask.[3] 3. Consider pre-purification by another method, such as column chromatography, to remove impurities.[3] |
| Rapid Precipitation | 1. High degree of supersaturation. 2. Large temperature gradient. | 1. Re-heat the solution and add a small amount of additional solvent to decrease the concentration.[3] 2. Ensure a slow and gradual cooling process.[1] |
| Low Yield | 1. Too much solvent was used initially.[4] 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold.[4] | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[4] 2. Pre-heat the filtration apparatus and use a small amount of extra hot solvent. 3. Always use ice-cold solvent to wash the collected crystals.[4] |
| Persistent Impurities | 1. Impurities have similar solubility to the product. | 1. Attempt a second recrystallization with a different solvent system.[1] 2. If recrystallization is ineffective, utilize column chromatography for purification.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying solid compounds.
-
Solvent Selection: Choose a solvent in which this compound has high solubility at high temperatures and low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with continuous stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the compound's solubility decreases.[3]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[3]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals completely.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be identified.
-
Solvent Pair Selection: Choose a "soluble solvent" in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "soluble solvent."
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Standard workflow for the recrystallization process.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Controlling Regioselectivity in Difluoropyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to controlling regioselectivity in reactions involving difluoropyrimidines, a critical challenge in the synthesis of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in reactions of difluoropyrimidines so important?
Controlling regioselectivity—the preference for a reaction to occur at one position over another—is crucial because the biological activity of a molecule is highly dependent on its specific three-dimensional structure.[1] For drug candidates, different regioisomers can have vastly different efficacy, toxicity, and pharmacokinetic profiles. Therefore, selectively synthesizing the desired isomer is essential for developing safe and effective medicines and avoiding costly and difficult purification of isomeric mixtures.
Q2: What are the generally reactive positions on a 2,4-difluoropyrimidine ring for nucleophilic attack?
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions.[2] In 2,4-difluoropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive towards most nucleophiles.[2] This preference is attributed to the superior ability to delocalize the negative charge in the Meisenheimer intermediate that forms during the attack at C4.[2]
Q3: What are the key factors that influence regioselectivity in these reactions?
Regioselectivity is a delicate balance of several factors. The primary influences you can modulate are:
-
Electronic Effects: The nature and position of other substituents on the pyrimidine ring.[2][3]
-
Steric Effects: The size of the incoming nucleophile and the substituents on the pyrimidine ring.[4][5][6]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over another.[4]
-
Catalyst: The use of a catalyst, particularly for C-H functionalization or certain cross-coupling reactions, can direct the reaction to a specific position.[7][8]
-
Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control, potentially favoring different regioisomers.[9][10]
Q4: How do electronic effects of other substituents on the pyrimidine ring direct regioselectivity?
Electronic effects are a powerful tool for directing regioselectivity. An electron-withdrawing group (EWG), such as a nitro group (-NO₂) or cyano group (-CN), at the C5 position strongly enhances the intrinsic preference for nucleophilic attack at the C4 position.[3] Conversely, an electron-donating group (EDG) at the C6 position can alter the electronic distribution (specifically, the Lowest Unoccupied Molecular Orbital, or LUMO), making the C2 position more electrophilic and thus more susceptible to attack.[2]
Q5: How does the nature of the nucleophile affect the reaction's regioselectivity?
The nucleophile plays a significant role. "Hard" nucleophiles (e.g., amines, alkoxides) typically favor substitution at the more electron-deficient C4 position. However, the regioselectivity can be inverted with certain nucleophiles under specific conditions. For example, using tertiary amines as nucleophiles on 2,4-dichloro-5-nitropyrimidine has been shown to give excellent C2 selectivity.[3] Additionally, bulky nucleophiles may preferentially attack the less sterically hindered position, which can sometimes be exploited to favor C2 substitution.
Troubleshooting Guides
Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction on a substituted 2,4-difluoropyrimidine is yielding a mixture of C2 and C4 isomers, or it is favoring the undesired isomer.
Possible Causes & Solutions:
-
Cause: Unfavorable electronic bias. The inherent electronic properties of your specific substrate may not sufficiently differentiate the C2 and C4 positions for your chosen nucleophile.
-
Cause: Competing steric influences. A bulky substituent on the pyrimidine ring near one of the reaction sites or a bulky nucleophile can alter the expected outcome.
-
Solution: Evaluate the steric environment. If the C4 position is sterically crowded, a less bulky nucleophile might be required. Conversely, to target a less reactive but more accessible site like C2, a very bulky nucleophile might disfavor attack at a sterically encumbered C4 position.
-
-
Cause: Suboptimal solvent choice. The solvent plays a critical role in stabilizing the charged Meisenheimer complex intermediate.
-
Solution: Screen different solvents. Aprotic polar solvents like DMSO, DMF, or NMP are common for SNAr reactions. The ability of a solvent to act as a hydrogen-bond acceptor can significantly influence selectivity.[4] For example, in a related dichloropyridine system, switching from DCM to DMSO inverted the regioselectivity from 16:1 (favoring one isomer) to 1:2 (favoring the other).[4]
-
-
Cause: The reaction is under thermodynamic instead of kinetic control (or vice-versa).
-
Solution: Adjust the reaction temperature. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) often favors the kinetically controlled product, which is typically the one formed via the lowest energy transition state.[9] Conversely, higher temperatures may allow for equilibrium to be reached, favoring the more stable thermodynamic product.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in SNAr reactions of difluoropyrimidines.
Issue 2: Low Yield or No Reaction at the Desired Position
Problem: My reaction is sluggish, or I am recovering unreacted starting material, even though the conditions should favor substitution.
Possible Causes & Solutions:
-
Cause: Insufficient activation of the pyrimidine ring.
-
Solution: The SNAr reaction relies on the ring being sufficiently electron-deficient. If the ring has multiple electron-donating groups, its reactivity will be diminished. The solution may require redesigning the synthetic route or using more forcing conditions (higher temperature, longer reaction time), though this may negatively impact selectivity.[11][12]
-
-
Cause: Poor leaving group ability in a specific context. While fluoride is generally a good leaving group in SNAr due to its high electronegativity stabilizing the intermediate, in some concerted substitution mechanisms, chloride can be superior.[13][14]
-
Solution: If a difluoropyrimidine is unreactive, consider if the corresponding dichloropyrimidine is a viable alternative for your specific transformation.
-
-
Cause: Catalyst inefficiency or deactivation (for catalyzed reactions).
-
Solution: For reactions like palladium-catalyzed aminations, ensure the catalyst is active and the loading is sufficient.[7][12] The choice of ligands is also critical. If using a reusable catalyst, it may require regeneration.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and deactivation of the catalyst.[9]
-
Data Presentation
Table 1: Effect of C5-Substituent on Regioselectivity of Nucleophilic Attack on 2,4-Dichloropyrimidines
(Note: Data for dichloropyrimidines is presented as it clearly illustrates the electronic principles that are also applicable to difluoropyrimidines.)
| C5-Substituent (X) | Nucleophile | Product Ratio (C4-Substitution : C2-Substitution) | Reference |
| -H | Secondary Amine | Mixture, favors C4 | [2] |
| -Cl | Secondary Amine | >95 : 5 | [3] |
| -NO₂ | Secondary Amine | >98 : 2 | [3] |
| -NO₂ | Tertiary Amine | <2 : >98 | [3] |
This table demonstrates that strong electron-withdrawing groups (EWGs) at the C5 position significantly enhance the inherent preference for substitution at the C4 position for secondary amines. Intriguingly, switching to a tertiary amine nucleophile can completely reverse this selectivity.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr with an Amine Nucleophile
This protocol describes a general method for the selective substitution of the C4-fluorine on a 2,4-difluoro-5-nitropyrimidine.
Materials:
-
2,4-difluoro-5-nitropyrimidine (1.0 equiv)
-
Secondary amine (e.g., pyrrolidine) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add 2,4-difluoro-5-nitropyrimidine (1.0 equiv) and dissolve it in the anhydrous solvent (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the DIPEA (1.5 equiv) to the stirred solution.
-
In a separate vial, dissolve the secondary amine (1.1 equiv) in a small amount of the anhydrous solvent.
-
Add the amine solution dropwise to the cooled pyrimidine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted product.
Visualizing Electronic Influence on SNAr
Caption: Influence of ring substituents on the regioselectivity of nucleophilic attack on difluoropyrimidines.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a regioselective SNAr reaction.
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Predicting regioselectivity in nucleophilic aromatic substitution [pubmed.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anhydrous Conditions for Fluorinated Pyrimidine Synthesis
Welcome to the technical support center for the synthesis of fluorinated pyrimidines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on the critical requirement for anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of fluorinated pyrimidines?
A: Anhydrous (water-free) conditions are paramount in many synthetic routes for fluorinated pyrimidines because the reagents and intermediates involved are often highly sensitive to moisture. Water can act as an unwanted nucleophile, leading to several problems:
-
Reagent Decomposition: Many reagents, such as organometallics, hydrides, silylating agents (e.g., HMDS), and Lewis acids (e.g., stannic chloride), react readily with water, rendering them inactive.[1][2]
-
Hydrolysis of Intermediates: Key intermediates in syntheses like that of Capecitabine and Gemcitabine can be hydrolyzed by trace amounts of water, leading to the formation of undesired byproducts.[3][4]
-
Reduced Product Yield and Purity: Unwanted side reactions caused by moisture consume starting materials and complicate the purification process, ultimately lowering the overall yield and purity of the target fluorinated pyrimidine.
Q2: What are the common signs of moisture contamination in my reaction?
A: Identifying moisture contamination early can save significant time and resources. Key indicators include:
-
Low or No Product Yield: This is the most common sign that a moisture-sensitive reagent or catalyst has been quenched.
-
Formation of Unexpected Byproducts: The presence of compounds resulting from hydrolysis (e.g., diols from protected sugars, carboxylic acids from esters) is a strong indicator of water contamination.
-
Inconsistent Reaction Times: If a reaction that typically completes in a few hours is still sluggish after an extended period, it may indicate the deactivation of a catalyst or reagent by moisture.
-
Failure of a Colorimetric Indicator: In reactions using indicators for dryness, such as the sodium/benzophenone ketyl system for THF (which turns blue/purple when dry), the absence of the expected color indicates the solvent is not anhydrous.[5][6]
Q3: How can I be certain my solvents are sufficiently dry for the synthesis?
A: The level of dryness required depends on the specific reaction's sensitivity. For most applications in fluorinated pyrimidine synthesis, using a properly dried solvent is essential. The most common and effective methods involve drying over a desiccant followed by distillation or passage through a solvent purification system. Using anhydrous solvents directly from commercial suppliers (often in sealed bottles with septa) is also a reliable option.[3]
Q4: Which drying agent should I use for my solvent?
A: The choice of drying agent depends on the solvent and the required level of dryness. Molecular sieves (typically 3Å for excluding water while admitting the solvent) are a versatile and safe option for many common solvents. Other agents like calcium hydride are effective for dichloromethane, while sodium/benzophenone is a classic choice for ethers like THF.[6][7]
Troubleshooting Guides
Problem 1: My reaction yield is consistently low, and I suspect moisture is the culprit.
This troubleshooting workflow can help you systematically identify and resolve the source of moisture contamination.
Problem 2: I am seeing byproducts that correspond to the hydrolysis of my starting material.
-
Cause: This is a definitive sign of water in the reaction vessel. The water is reacting with your starting material or an early intermediate before the desired reaction can occur.
-
Solution:
-
Re-evaluate Solvent Drying: Your solvent is likely the primary source of contamination. Refer to the data tables below to ensure you are using the optimal drying agent and procedure. For example, simply storing dichloromethane over calcium hydride is less effective than passing it through activated silica.[7]
-
Check Reagent Hydration: Some starting materials can be hygroscopic. If they are solids, dry them in a vacuum oven or a desiccator over a strong drying agent like phosphorus pentoxide before use.[5]
-
Improve Reagent Addition: If adding a reagent in solution, ensure that solvent is also anhydrous. When adding solids, do so under a positive pressure of inert gas to prevent atmospheric moisture from entering the flask.
-
Data Presentation: Solvent Drying Efficiency
The effectiveness of various common drying agents on different solvents has been quantitatively evaluated. The tables below summarize the residual water content after treatment, providing a guide for selecting the best method for your specific synthesis.
Table 1: Efficiency of Various Desiccants on Common Solvents (Data sourced from Williams, D. B. G.; Lawton, M. J. Org. Chem. 2010, 75 (24), 8351–8354)[7]
| Solvent | Drying Agent | Residual H₂O (ppm) |
| Dichloromethane | Activated 3Å Molecular Sieves | < 1 |
| Activated Silica Column | 2 | |
| CaH₂ (distilled) | 13 | |
| Tetrahydrofuran (THF) | Activated Neutral Alumina Column | 2 |
| Activated 3Å Molecular Sieves (72h) | 4 | |
| Na/Benzophenone (distilled) | 21 | |
| Acetonitrile | Activated 3Å Molecular Sieves (72h) | < 1 |
| CaH₂ (distilled) | 12 | |
| Toluene | Activated 3Å Molecular Sieves (72h) | 3 |
| Activated Silica Column | 6 | |
| Na/Benzophenone (distilled) | 26 | |
| Methanol | Activated 3Å Molecular Sieves (20% m/v, 5 days) | 10 |
| KOH (distilled) | 33 | |
| Mg/I₂ (distilled) | 54 |
Table 2: Typical Drying Times with 3Å Molecular Sieves (Data adapted from Moodle@Units)[5]
| Solvent | Loading (% m/v) | Time | Residual H₂O (ppm) |
| Dichloromethane | 10% | 24 h | ~0.1 |
| Acetonitrile | 10% | 24 h | ~0.5 |
| Toluene | 10% | 24 h | ~0.9 |
| THF | 20% | 3 days | ~4.1 |
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents with Molecular Sieves
-
Activation: Place fresh 3Å molecular sieves in a flask. Heat in a laboratory oven (>175 °C) overnight under vacuum or with a nitrogen purge.[8]
-
Cooling: Remove the flask from the oven and allow it to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon) or in a desiccator.
-
Drying: Add the activated, cooled sieves to the solvent to be dried in a suitable flask (typically 10-20% mass/volume loading).[5]
-
Storage: Stopper the flask and allow the solvent to stand for at least 24-72 hours before use.[5][7] For highly sensitive reactions, it is best to dispense the anhydrous solvent via a dry syringe or cannula under positive inert gas pressure.
Protocol 2: Setting Up a Reaction Under Anhydrous, Inert Conditions
This protocol outlines the fundamental steps for ensuring a reaction environment is free from atmospheric water and oxygen.
Illustrative Reaction Pathway: The Role of Water as an Interfering Agent
Many syntheses of fluorinated pyrimidines, such as Capecitabine, employ silylation to protect functional groups or to activate the pyrimidine ring for glycosylation.[2][4][9] Silylating agents like hexamethyldisilazane (HMDS) are extremely moisture-sensitive. The diagram below illustrates how water interferes with this crucial step.
References
- 1. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2241556A1 - Method for the preparation of capecitabine and intermediates used in said method - Google Patents [patents.google.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Ethoxy-4,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectral data for 2-Ethoxy-4,6-difluoropyrimidine and its close analog, 2-Methoxy-4,6-difluoropyrimidine. The strategic placement of fluorine atoms on the pyrimidine ring significantly influences the chemical shifts of ring protons, making ¹H NMR an essential tool for structural verification and purity assessment in synthetic and medicinal chemistry.
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and 2-Methoxy-4,6-difluoropyrimidine. The data is presented to highlight the differences in chemical shifts (δ) and coupling constants (J) arising from the variation in the alkoxy substituent at the C2 position.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 |
| -OCH₂CH₃ | ~4.5 | Quartet (q) | ~7.1 | |
| H-5 | ~6.5 - 7.0 (predicted) | Triplet (t) | ³J(H,F) ≈ 5-8 (predicted) | |
| Alternative: 2-Methoxy-4,6-difluoropyrimidine | -OCH₃ | ~4.0 | Singlet (s) | N/A |
| H-5 | ~6.4 - 6.9 (predicted) | Triplet (t) | ³J(H,F) ≈ 5-8 (predicted) |
Note: While specific experimental spectra for these compounds are not widely published, the provided data is based on established chemical shift principles and data from closely related structures.[1][2]
Analysis of Spectral Data
For This compound , the ethoxy group gives rise to two characteristic signals: a quartet around 4.5 ppm for the methylene (-OCH₂-) protons and a triplet around 1.4 ppm for the methyl (-CH₃) protons. This splitting pattern is a result of the coupling between the two sets of protons. The single proton on the pyrimidine ring (H-5) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms at positions 4 and 6.
In comparison, 2-Methoxy-4,6-difluoropyrimidine shows a singlet for the methoxy (-OCH₃) protons around 4.0 ppm, as there are no adjacent protons to cause splitting.[2] Similar to the ethoxy analog, the H-5 proton of the methoxy compound is predicted to be a triplet due to coupling with the two fluorine atoms. The slight difference in the predicted chemical shift of the H-5 proton between the two compounds can be attributed to the subtle electronic differences between an ethoxy and a methoxy group.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a general procedure for the ¹H NMR analysis of fluorinated pyrimidine derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[3]
-
To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
-
Ensure the sample depth in the NMR tube is at least 4 cm.[3]
-
Cap the NMR tube securely.
2. Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.
-
The instrument's magnetic field is first homogenized ("shimmed") using the deuterium signal from the solvent to ensure high resolution.
-
A standard ¹H NMR pulse sequence is used for data acquisition.
-
The chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts, multiplicity (singlet, doublet, triplet, etc.), and coupling constants of the signals are determined.
-
The relative number of protons for each signal is determined by integrating the peak areas.
Visualizations
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted difluoropyrimidine.
Caption: Workflow for the ¹H NMR analysis of fluorinated pyrimidines.
Key Structural Features and Corresponding ¹H NMR Signals
This diagram illustrates the correlation between the structural fragments of this compound and their expected signals in the ¹H NMR spectrum.
Caption: Structure-Spectrum Correlation for this compound.
References
Navigating the Spectroscopic Landscape of 2-Ethoxy-4,6-difluoropyrimidine Derivatives: A Comparative Guide to 13C and 19F NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethoxy-4,6-difluoropyrimidine and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 19F NMR, stands as a cornerstone technique for the unambiguous characterization of these fluorinated heterocycles. This guide provides a comparative analysis of their NMR spectroscopic features, supported by experimental data from related compounds, and outlines alternative analytical methodologies.
The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity. Consequently, the robust and accurate characterization of these fluorinated compounds is a critical step in the drug discovery and development pipeline. While a wealth of spectroscopic data exists for various fluorinated compounds, specific experimental 13C and 19F NMR data for this compound and its derivatives can be sparse in publicly accessible literature. This guide consolidates available data, including predicted values for closely related structures, to offer a practical reference for researchers in this field.
Comparative Analysis of 13C and 19F NMR Data
The chemical shifts and coupling constants observed in 13C and 19F NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound derivatives, the electron-withdrawing nature of the fluorine atoms and the pyrimidine ring, combined with the electron-donating effect of the ethoxy group, results in a characteristic set of spectral parameters.
Below are tables summarizing the expected 13C and 19F NMR chemical shifts for this compound and a closely related derivative. It is important to note that the data for the hydrazinyl derivative are predicted values, highlighting the need for experimental verification. For comparative purposes, experimental data for other fluorinated pyrimidine and heterocyclic derivatives are also included.
Table 1: Comparative 13C NMR Chemical Shift Data (δ, ppm)
| Compound | C2 | C4 | C5 | C6 | Ethoxy CH₂ | Ethoxy CH₃ | Reference |
| This compound (Predicted) | ~164 | ~168 (d, ¹JCF ≈ 250 Hz) | ~98 | ~168 (d, ¹JCF ≈ 250 Hz) | ~65 | ~14 | General Principles |
| 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (Predicted) | ~163 | ~170 (d, ¹JCF ≈ 240 Hz) | ~95 | ~160 | ~64 | ~14 | Predicted Data |
| 5-Fluorouracil | 150.1 | 141.1 (d, ¹JCF = 229 Hz) | 129.8 (d, ²JCF = 33 Hz) | 158.7 | - | - | Experimental Data |
| 2,4-Difluorobenzamide Derivatives (Typical Range) | - | 163-166 (dd) | - | - | - | - | Experimental Data |
Note: 'd' denotes a doublet multiplicity arising from carbon-fluorine coupling. Coupling constants (J) are given in Hertz (Hz).
Table 2: Comparative 19F NMR Chemical Shift Data (δ, ppm, referenced to CFCl₃)
| Compound | F4 | F6 | Reference |
| This compound (Predicted) | -60 to -80 | -60 to -80 | General Principles |
| 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (Predicted) | -70 to -90 | - | Predicted Data |
| 5-Fluorouracil | -169.5 | - | Experimental Data |
| 2,4-Difluorobenzamide Derivatives (Typical Range) | -105 to -115 | - | Experimental Data |
Experimental Protocols for NMR Analysis
Acquiring high-quality 13C and 19F NMR spectra of fluorinated pyrimidine derivatives requires careful consideration of experimental parameters.
General Protocol for 13C and 19F NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.
-
Ensure the NMR tube is clean and dry to avoid impurities that may interfere with the spectrum.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting 13C and 19F nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
3. 13C NMR Acquisition:
-
A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance. This can range from several hundred to several thousand scans depending on the sample concentration.
-
The presence of C-F coupling can be observed in a proton-decoupled but fluorine-coupled spectrum. For simplified spectra, a fluorine-decoupled experiment can be performed if the instrument is capable.
4. 19F NMR Acquisition:
-
A standard one-pulse 19F NMR experiment is generally sufficient.
-
Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., +50 to -250 ppm).
-
19F is a high-sensitivity nucleus, so fewer scans are typically required compared to 13C NMR.
-
Proton decoupling is often employed to simplify the spectra by removing H-F couplings.
Alternative Analytical Techniques
While 13C and 19F NMR are powerful tools for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of synthesized compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic acid) is commonly used for the separation of pyrimidine derivatives.[1]
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is essential for confirming the molecular weight of the target compound and its derivatives.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer additional structural insights.[2]
Visualization of Experimental Workflow
The logical flow of experiments for the characterization of this compound derivatives can be visualized as follows:
Caption: Experimental workflow for the synthesis and characterization of pyrimidine derivatives.
References
A Comparative Guide to LC-MS Methods for the Analysis of 2-Ethoxy-4,6-difluoropyrimidine
For researchers, scientists, and professionals in drug development, the accurate analysis of synthetic intermediates like 2-Ethoxy-4,6-difluoropyrimidine is crucial for ensuring the quality and success of subsequent reactions. This guide provides a comprehensive overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound, comparing it with alternative analytical techniques and presenting supporting data and protocols.
This compound is a key building block in medicinal chemistry, valued for its reactive fluorine atoms that facilitate nucleophilic aromatic substitution reactions.[1] Monitoring its purity and reaction progress requires robust analytical methods. While specific LC-MS methods for this exact compound are not widely published, methods for similar fluorinated pyrimidines and related derivatives can be adapted.[2][3][4][5]
Comparison of Analytical Methods
LC-MS stands out as a powerful technique for the analysis of this compound due to its high sensitivity and selectivity.[6][7] A comparison with other potential methods highlights its advantages:
| Method | Principle | Advantages for this compound Analysis | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by detection by mass spectrometry. | High sensitivity and selectivity, provides molecular weight information, suitable for complex matrices.[6] | Higher equipment cost, potential for matrix effects. |
| HPLC-UV | Separation by HPLC with detection by UV-Vis spectroscopy. | Widely available, robust, and reproducible for purity analysis.[5] | Lower sensitivity than MS, requires a chromophore, may not resolve all impurities. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometry. | High resolution for volatile compounds. | This compound may have insufficient volatility requiring derivatization. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. | Excellent for structural elucidation and identification of impurities.[1][4] | Lower sensitivity, not ideal for quantification of trace impurities. |
Proposed LC-MS Method and Performance
Based on methods for similar fluorinated pyrimidines, a reverse-phase LC-MS method using a C18 column is proposed.[5][8] Electrospray ionization (ESI) in positive mode is expected to be effective due to the presence of nitrogen atoms in the pyrimidine ring, which can be readily protonated.[8]
Table 1: Predicted Performance Characteristics of the Proposed LC-MS Method
| Parameter | Predicted Value | Justification |
| Linearity (r²) | >0.99 | Typical for well-behaved analytes in LC-MS.[2] |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | Based on reported LLOQs for similar fluoropyrimidines.[2] |
| Accuracy (% Recovery) | 95-105% | Standard acceptable range for analytical methods. |
| Precision (%RSD) | <15% | Standard acceptable range for analytical methods. |
Experimental Protocols
Below is a detailed protocol for the proposed LC-MS method for the analysis of this compound.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to obtain a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Solution: Dissolve the sample containing this compound in the initial mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulates.[8]
2. LC-MS Instrumentation and Conditions
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
LC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[8]
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification or full scan for qualitative analysis.
-
Predicted Transitions: Precursor ion [M+H]⁺ (m/z 161.05) to product ions (to be determined by infusion of the standard).
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Logical relationship for analytical method selection.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 2-Ethoxy-4,6-difluoropyrimidine and 2,4,6-trichloropyrimidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the choice of starting materials and intermediates is a critical decision that dictates the efficiency and success of a synthetic route. Pyrimidine derivatives are a cornerstone in the synthesis of a vast array of biologically active molecules. This guide provides an objective comparison of two key pyrimidine-based building blocks: 2-Ethoxy-4,6-difluoropyrimidine and 2,4,6-trichloropyrimidine. We will delve into their comparative performance in key synthetic transformations, supported by experimental data, and provide detailed experimental protocols for their application.
At a Glance: Key Differences and Applications
| Feature | This compound | 2,4,6-Trichloropyrimidine |
| Primary Application | Intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[1] | Versatile precursor for kinase inhibitors and other pharmaceuticals.[2][3] |
| Reactivity in SNAr | Generally higher reactivity of the fluorine leaving groups. | Chlorine atoms are good leaving groups, but generally less reactive than fluorine in SNAr. |
| Regioselectivity | Symmetric, leading to a single mono-substitution product. | Asymmetric substitution can lead to mixtures of isomers, requiring careful control of reaction conditions.[4] |
| Cost | Often higher due to the fluorination step in its synthesis. | Generally more cost-effective and widely available. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for both this compound and 2,4,6-trichloropyrimidine is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogen substituents, makes the carbon atoms at positions 4 and 6 susceptible to attack by nucleophiles.
A key difference lies in the nature of the leaving group. In SNAr reactions, the rate-determining step is often the attack of the nucleophile. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack, generally leading to a faster reaction rate compared to chloro-substituted analogues.[5]
Application in the Synthesis of Bioactive Molecules
The choice between these two pyrimidine intermediates is often dictated by the desired final product and the specific synthetic strategy.
This compound in Herbicide Synthesis
This compound is a crucial intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[1] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme in plants. The synthesis involves the reaction of this compound with an aminotriazole to form the core triazolopyrimidine structure.
Caption: Synthetic workflow for a triazolopyrimidine herbicide intermediate.
2,4,6-Trichloropyrimidine in Kinase Inhibitor Synthesis
2,4,6-trichloropyrimidine is a versatile building block in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[2][3] The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective substitution, enabling the construction of complex molecular architectures.[7]
For instance, in the synthesis of certain Aurora kinase inhibitors, 2,4,6-trichloropyrimidine is reacted with an aminopyrazole.[3] The regioselectivity of this reaction is crucial and can be influenced by reaction conditions.
Caption: Synthetic workflow for a kinase inhibitor precursor.
Experimental Protocols
Protocol 1: Synthesis of a Triazolopyrimidine Intermediate from this compound
This protocol describes the synthesis of a key intermediate for triazolopyrimidine sulfonamide herbicides.
Materials:
-
This compound
-
3-Amino-1,2,4-triazole
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of 3-Amino-1,2,4-triazole (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the triazolopyrimidine product.
Protocol 2: Synthesis of a Kinase Inhibitor Precursor from 2,4,6-Trichloropyrimidine
This protocol outlines the regioselective synthesis of a precursor for pyrimidine-based kinase inhibitors.[8]
Materials:
-
2,4,6-Trichloropyrimidine
-
3-Amino-5-methylpyrazole
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in THF in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of 3-amino-5-methylpyrazole (1.0 eq) in THF dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with brine.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(5-methyl-1H-pyrazol-3-yl)-2,6-dichloropyrimidin-4-amine.[8]
Quantitative Data Summary
| Reaction | Pyrimidine Substrate | Nucleophile | Product | Yield | Reference |
| Herbicide Intermediate Synthesis | This compound | 3-Amino-1,2,4-triazole | Triazolopyrimidine Intermediate | Good to Excellent (qualitative) | [1] |
| Kinase Inhibitor Precursor Synthesis | 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | N-(5-methyl-1H-pyrazol-3-yl)-2,6-dichloropyrimidin-4-amine | 75% | [8] |
Note: Direct comparative yield data under identical conditions is not available. The provided yields are from literature reports of analogous synthetic steps.
Conclusion: Choosing the Right Reagent for the Job
The selection between this compound and 2,4,6-trichloropyrimidine is a strategic decision based on the synthetic goal.
-
This compound is the reagent of choice for the synthesis of triazolopyrimidine-based herbicides, where its symmetric nature and the high reactivity of the fluoro groups are advantageous for a clean and efficient reaction.
-
2,4,6-Trichloropyrimidine offers a versatile platform for the construction of complex molecules like kinase inhibitors. Its differential reactivity at the three chloro-positions, when carefully controlled, allows for a stepwise and regioselective introduction of various functionalities, making it a powerful tool in medicinal chemistry.
Researchers should consider the target molecule, desired reactivity, potential for side products, and cost when selecting between these two valuable pyrimidine building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated Pyrimidine Building Blocks
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines are versatile and highly valuable building blocks in this endeavor. However, their reactivity is profoundly influenced by the position of the fluorine atom and the type of chemical transformation being undertaken. This guide provides an objective comparison of the reactivity of fluorinated pyrimidine building blocks in two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The information, supported by experimental data and detailed protocols, is designed to aid in the strategic selection of starting materials and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In SNAr reactions, the pyrimidine ring is attacked by a nucleophile, leading to the substitution of a leaving group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The formation of this intermediate is typically the rate-determining step.
Principle of Reactivity
Contrary to what C-X bond strengths might suggest, fluorine is an exceptional leaving group in SNAr reactions involving electron-deficient aromatic systems like pyrimidine.[1] The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][3] This activation of the ring is more effective than with other halogens, leading to faster reaction rates, often under milder conditions.[3] The rate-determining step is the initial attack by the nucleophile, not the cleavage of the C-F bond.[2][3]
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[4] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[4]
Data Presentation: Comparative Reactivity in SNAr
The enhanced reactivity of fluoro-substituted heterocycles is well-documented. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[3] This trend generally holds for the pyrimidine core.
| Table 1: Relative Reactivity of Halopyrimidines in SNAr Reactions | |
| Halogen Substituent | General Reactivity Trend |
| F | Highest |
| Cl | High |
| Br | Moderate |
| I | Lowest |
| This trend is due to the rate-determining nucleophilic attack, which is accelerated by the high electronegativity of fluorine. |
| Table 2: Influence of Substituent Position on SNAr Reactivity | |
| Position on Pyrimidine Ring | General Reactivity Trend |
| C4 / C6 | Highest |
| C2 | High |
| C5 | Lowest |
| Reactivity is governed by the electron deficiency at the carbon atom bearing the leaving group.[4] |
Mandatory Visualization: SNAr Mechanism and Workflow
Experimental Protocols: General Protocol for SNAr with an Amine
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the fluoropyrimidine (1.0 equivalent), the desired amine nucleophile (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).[5]
-
Solvent Addition : Add an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Dioxane) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Conditions : Stir the mixture and heat to the desired temperature (typically between 80-120 °C).[5]
-
Monitoring : Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up : Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and solvent.[4]
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyrimidine.[5]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The mechanism involves a catalytic cycle with a palladium catalyst, typically proceeding through oxidative addition, transmetalation, and reductive elimination steps.[6][7]
Principle of Reactivity
In stark contrast to SNAr, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling is dictated by the carbon-halogen (C-X) bond dissociation energy.[4][8] The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step.[8] Weaker bonds lead to faster reactions under milder conditions. Consequently, the C-F bond, being the strongest single bond to carbon, makes fluoropyrimidines the least reactive substrates in this class of reactions.[9]
The established order of reactivity for halogens in cross-coupling is I > Br > Cl > F.[4] While iodinated and brominated pyrimidines react readily, chloropyrimidines often require specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[8][9] Fluoropyrimidines are exceptionally challenging substrates, and their use in cross-coupling reactions is less common and requires highly specialized catalytic systems.
Data Presentation: Comparative Reactivity in Cross-Coupling
| Table 3: Relative Reactivity of Halopyrimidines in Pd-Catalyzed Cross-Coupling | |
| Halogen Substituent | General Reactivity Trend & Required Conditions |
| I | Highest (Mild conditions, broad catalyst scope) |
| Br | High (Generally mild conditions)[8] |
| Cl | Moderate (Requires more forcing conditions and/or specialized ligands)[8] |
| F | Lowest (Very challenging, requires highly active, specialized catalysts)[4][9] |
| This trend is inversely correlated with the C-X bond dissociation energy (C-I < C-Br < C-Cl < C-F).[8] |
Mandatory Visualization: Suzuki-Miyaura Cycle and Workflow
Experimental Protocols: General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation : In an oven-dried Schlenk flask or microwave vial, combine the halopyrimidine (1.0 equivalent), boronic acid or ester (1.2-1.5 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).[9][10]
-
Inert Atmosphere : Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon) three times.[10]
-
Solvent Addition : Under a positive pressure of inert gas, add an anhydrous, degassed solvent (e.g., 1,4-dioxane, often with a small amount of water like 10:1) via syringe.[10]
-
Reaction Conditions : Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the required temperature (e.g., 80-120 °C) for the necessary time.[6][10]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase.[6]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]
Summary and Strategic Application
The choice between using a fluorinated pyrimidine and another halogenated analogue depends entirely on the desired synthetic transformation. The reactivity of the C-F bond is context-dependent, making it either a highly effective activating group or a highly stable, unreactive bond.
Mandatory Visualization: Reaction Selection Logic
Conclusion
Fluorinated pyrimidine building blocks exhibit a dichotomous reactivity profile. They are highly activated toward Nucleophilic Aromatic Substitution , where the fluorine atom acts as an excellent leaving group, often superior to chlorine, bromine, and iodine. This allows for the facile introduction of a wide range of nucleophiles under mild conditions. Conversely, in Palladium-Catalyzed Cross-Coupling reactions, the strength of the C-F bond renders fluoropyrimidines the most challenging and least reactive substrates compared to their heavier halogen counterparts. Understanding these opposing reactivity trends is critical for the strategic design of synthetic routes in drug discovery and development, enabling chemists to leverage the unique properties of fluorine to achieve their desired molecular targets efficiently.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel pyrimidine derivatives is a critical step in advancing new therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques, complete with experimental protocols and data, to ensure the confident validation of these synthesized compounds.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer and antiviral agents.[1][2] The precise arrangement of atoms within a novel pyrimidine derivative dictates its physicochemical properties and its interaction with biological targets. Therefore, rigorous structural validation is paramount. This guide compares the three primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
Each technique offers unique insights into the molecular structure of a novel pyrimidine derivative. The choice of methods and the interpretation of their combined results provide a comprehensive and unambiguous structural assignment.
| Technique | Principle | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C).[3][4] | 5-10 mg dissolved in a deuterated solvent.[3] | High |
| Mass Spectrometry | Molecules are ionized and separated based on their mass-to-charge ratio. | Precise molecular weight and elemental composition (High-Resolution MS).[5][6] Fragmentation patterns reveal structural motifs.[1][2] | ~1 µg/mL solution.[1] | High |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous, three-dimensional atomic arrangement, bond lengths, and bond angles.[5][7] | High-quality single crystal.[5] | Low |
Experimental Protocols
Detailed methodologies for each key experiment are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[8][9]
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[3][4]
-
Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[9]
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra to determine chemical shifts, multiplicities, and integrals of hydrogen atoms.[3]
-
¹³C NMR: Acquire proton-decoupled carbon spectra to identify the chemical shifts of all unique carbon atoms.[3]
-
2D NMR: For more complex structures, techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and structural features of analytes.[1]
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.[1]
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[10]
Crystal Growth:
-
Grow a high-quality single crystal of the novel pyrimidine derivative. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
The choice of solvent is critical and may require screening of various options.
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a diffractometer.[7]
-
Collect diffraction data by rotating the crystal in a beam of X-rays.[10]
-
Process the diffraction data and solve the structure using direct methods or Patterson methods.[7]
-
Refine the structural model by full-matrix least-squares techniques.[7]
Data Presentation: A Comparative Example
To illustrate the data obtained from these techniques, consider a hypothetical novel pyrimidine derivative. The following table summarizes the expected results that would be used to validate its structure.
| Data Type | Technique | Result | Interpretation |
| Proton Chemical Shifts | ¹H NMR | δ 8.5-9.2 (pyrimidine ring protons), δ 7.2-7.8 (aromatic substituent protons), δ 2.5 (methyl group protons) | Confirms the presence and electronic environment of different types of protons. |
| Carbon Chemical Shifts | ¹³C NMR | δ 150-165 (pyrimidine ring carbons), δ 125-140 (aromatic substituent carbons), δ 25 (methyl carbon) | Identifies all unique carbon atoms in the molecule. |
| Molecular Ion Peak | HRMS | m/z 250.1234 [M+H]⁺ | Provides the accurate mass and allows for the determination of the elemental formula. |
| Unit Cell Dimensions | X-ray Crystallography | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95° | Defines the size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths & Angles | X-ray Crystallography | C-N = 1.33 Å, C=C = 1.39 Å, C-C-N = 120.5° | Provides precise geometric parameters of the molecule. |
Visualizing Workflows and Pathways
Diagrams are essential for representing complex experimental workflows and biological signaling pathways.
Caption: Experimental workflow for the synthesis and structural validation of novel pyrimidine derivatives.
Many pyrimidine derivatives are designed as inhibitors of specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical inhibition of a kinase signaling pathway by a novel pyrimidine derivative.
By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structures of novel pyrimidine derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 8. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Purity Assessment of Synthesized 2-Ethoxy-4,6-difluoropyrimidine
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4,6-difluoropyrimidine is a critical fluorinated building block in medicinal and synthetic organic chemistry. Its value lies in the strategic placement of two fluorine atoms and an ethoxy group on the pyrimidine ring, creating a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the development of active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of the purity of two different batches of synthesized this compound (designated Batch A and Batch B). The assessment utilizes a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive purity profile.
Analytical Workflow for Purity Assessment
A multi-faceted analytical approach is essential for the robust characterization and purity determination of synthesized intermediates. The workflow below illustrates the logical sequence of analysis performed on each batch of this compound.
Caption: Workflow for the comprehensive purity analysis of synthesized this compound batches.
Comparative Purity Data
The purity of two synthesized batches was assessed using HPLC and GC-MS. The primary process-related impurity monitored was the chlorinated precursor, 2-ethoxy-4,6-dichloropyrimidine, which can persist due to incomplete fluorination.[1]
| Parameter | Batch A | Batch B | Method |
| Appearance | White Crystalline Solid | Off-White Crystalline Solid | Visual Inspection |
| Purity by HPLC-UV (%) | 99.58 | 98.15 | HPLC |
| Purity by GC-MS (%) | 99.45 | 97.90 | GC-MS |
| 2-Ethoxy-4,6-dichloropyrimidine (%) | 0.21 | 1.45 | GC-MS |
| Total Unidentified Impurities (%) | 0.34 | 0.65 | GC-MS |
Analysis Summary: Batch A demonstrates significantly higher purity across both chromatographic methods. The primary differentiating factor is the lower level of the unreacted chlorinated precursor, 2-ethoxy-4,6-dichloropyrimidine, suggesting a more efficient fluorination step during its synthesis. The off-white appearance of Batch B correlates with its higher total impurity profile.
Application in Drug Discovery: A Hypothetical Pathway
This compound is not an active drug itself but a key starting material. To illustrate its application, the diagram below shows a hypothetical pathway where it is used to synthesize "GeminiKinib," a fictional kinase inhibitor. The purity of the initial building block is crucial for the successful synthesis and ultimate efficacy of the final drug candidate.
Caption: Hypothetical synthesis of a kinase inhibitor from this compound and its mechanism of action.
Experimental Protocols
Detailed methodologies are provided for the analytical techniques used in this guide.
High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of purity by UV detection. Aromatic compounds like pyrimidines are well-suited for HPLC-UV analysis.[2][3][4]
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized batch and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to obtain a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used for the identification and quantification of the volatile precursor impurity and other potential byproducts.[5][6]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique used for definitive structural confirmation. For fluorinated compounds, ¹⁹F NMR is particularly valuable for assessing purity and identifying fluorine-containing impurities.[8][9][10][11][12]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton spectrum to confirm the presence and integration of ethoxy and pyrimidine protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the chemical environment of the fluorine atoms. The presence of a single, sharp signal confirms the symmetrical nature of the target compound, while additional signals would indicate fluorine-containing impurities.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm). The spectra are compared against known reference data for structural verification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to the X-ray Crystallography of 2-Ethoxy-4,6-difluoropyrimidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of fluorinated pyrimidine derivatives, offering insights into the structural characteristics of this important class of molecules. While specific, publicly available single-crystal X-ray diffraction data for 2-Ethoxy-4,6-difluoropyrimidine is limited, this guide leverages data from structurally related compounds to provide a valuable comparative framework. The inclusion of fluorine atoms in organic molecules can significantly influence their physicochemical properties, making crystallographic studies essential for understanding structure-activity relationships.
Comparison of Crystallographic Data for Fluorinated Pyrimidine Derivatives
The following table summarizes key crystallographic parameters for two pyrimidine derivatives, providing a basis for comparison with potential data for this compound. This data is extracted from a study on the synthesis and X-ray diffraction analysis of pyrimidine derivatives.[1][2][3] It is important to note that these are not direct derivatives of this compound but serve as relevant examples of crystal structures within the broader pyrimidine class.
| Parameter | Compound 1a (C₈H₅Cl₂NO₂) | Compound 2a (C₁₄H₁₃Cl₂N₃O₅·H₂O) |
| Crystal System | Monoclinic | Trigonal |
| Space Group | P 21/c | R-3 |
| a (Å) | 8.2435 (4) | 26.516 (2) |
| b (Å) | 10.1118 (5) | 26.516 (2) |
| c (Å) | 11.2573 (5) | 12.0160 (10) |
| α (°) | 90 | 90 |
| β (°) | 94.675 (2) | 90 |
| γ (°) | 90 | 120 |
| Volume (ų) | 934.35 (8) | 7301.9 (12) |
| Z | 4 | 18 |
| Calculated Density (g/cm³) | 1.644 | 1.488 |
| Absorption Coeff. (mm⁻¹) | 0.655 | 0.380 |
| F(000) | 464 | 3492 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the formation of 2-ethoxy-4,6-dihydroxypyrimidine.[4]
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine A common method involves the cyclization of O-ethylisourea sulfate with diethyl malonate.[4] The reaction is often carried out in a methanol solvent system at controlled temperatures, generally below 30°C.[4]
Step 2: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine The dihydroxy pyrimidine is converted to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] This reaction is typically performed at an elevated temperature, for instance, between 80-85°C for approximately 3 hours.[4]
Step 3: Fluorination to this compound The final step is a halogen exchange (Halex) reaction where the dichloro-intermediate is fluorinated using a nucleophilic fluoride source like potassium fluoride (KF).[4] This reaction is sensitive to moisture, so anhydrous conditions are crucial.[5]
X-ray Crystallography Protocol
The following is a general protocol for the X-ray diffraction analysis of pyrimidine derivatives, based on standard crystallographic techniques.[1][2][6]
1. Crystal Growth: High-quality single crystals are essential for X-ray diffraction. Common methods for growing crystals of organic molecules include slow evaporation from a saturated solution, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.
2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The crystal is maintained at a constant temperature, often 100 K or 293 K, during data collection.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagrams illustrate the logical workflow from the synthesis of the precursor to the final crystal structure analysis.
Caption: Synthetic pathway for this compound.
Caption: General workflow for X-ray crystal structure determination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | High-Purity Reagent | RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Laboratory Personnel: Proper Disposal Procedures for 2-Ethoxy-4,6-difluoropyrimidine
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 2-Ethoxy-4,6-difluoropyrimidine, a compound recognized for its potential toxicity. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals, and for maintaining regulatory compliance.
This compound is classified as a hazardous substance that can be toxic if swallowed, fatal in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions.[1] Therefore, handling and disposal require stringent safety measures.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid or solution form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Wear chemical impermeable gloves. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect against contamination of personal clothing. |
| Respiratory | Fume Hood | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as hazardous waste. Do not discharge this chemical into sewer systems or regular trash.[3][4]
-
Waste Segregation:
-
Solid Waste: Collect any unused or excess this compound, as well as contaminated disposable items such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[2][4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[2]
-
-
Container Management:
-
Use waste containers that are chemically compatible with this compound.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and identify the contents.[2]
-
Keep waste containers tightly sealed except when adding waste to prevent leaks or spills.[2][4]
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials such as strong acids and strong oxidizing agents.[2][4]
-
-
Final Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration.[3]
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
-
In all cases of exposure, seek immediate medical attention.[3]
For spills, evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools.[3] Prevent further leakage if it is safe to do so.[3] Collect the spilled material for disposal and decontaminate the area.[3]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
